molecular formula C7H3Br2FO B1431323 2,3-Dibromo-6-fluorobenzaldehyde CAS No. 1114809-15-2

2,3-Dibromo-6-fluorobenzaldehyde

Cat. No.: B1431323
CAS No.: 1114809-15-2
M. Wt: 281.9 g/mol
InChI Key: QTVVPBMPZHXDOP-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Br2FO and its molecular weight is 281.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVVPBMPZHXDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302994
Record name 2,3-Dibromo-6-fluorobenzaldehyde
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Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-15-2
Record name 2,3-Dibromo-6-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Brominated Fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physical Properties of 2,3-Dibromo-6-fluorobenzaldehyde and Related Isomers

This technical document addresses the inquiry regarding the physical properties of this compound. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no publicly accessible data for the physical properties of the specific isomer, this compound. This suggests that the compound may be novel, not yet synthesized, or not commercially available, and therefore its characteristics have not been documented.

However, to provide valuable context and data for researchers working with related structures, this guide presents a summary of the known physical properties of several commercially available and structurally similar isomers of dibromo- and monobromo-fluorobenzaldehyde. Understanding the properties of these related compounds can offer insights into the potential characteristics of the target molecule and serve as a useful reference for synthetic and developmental chemistry.

Comparative Physical Properties of Brominated Fluorobenzaldehyde Isomers

The following table summarizes the key physical properties of various brominated fluorobenzaldehyde isomers. This data has been compiled from a variety of chemical supplier catalogs and safety data sheets.

Property2-Bromo-6-fluorobenzaldehyde2,4-Dibromo-6-fluorobenzaldehyde3,6-Dibromo-2-fluorobenzaldehyde
CAS Number 360575-28-6[1][2]205683-34-7[3][4]870703-68-7
Molecular Formula C₇H₄BrFO[1]C₇H₃Br₂FO[3][4]C₇H₃Br₂FO
Molecular Weight 203.01 g/mol [1]281.91 g/mol [3][4]281.90 g/mol
Appearance Powder[2]SolidSolid
Melting Point 43-47 °C[2]Not availableNot available
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableNot available
Purity ≥96%≥97%[3][4]97%

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively published in peer-reviewed literature for these specific compounds. The data is primarily sourced from quality control documentation provided by chemical suppliers. Standard analytical methods for determining melting point (e.g., capillary melting point apparatus), molecular weight (e.g., mass spectrometry), and purity (e.g., High-Performance Liquid Chromatography [HPLC] or Gas Chromatography [GC]) are typically employed. For definitive and reproducible experimental procedures, it is recommended to consult standard analytical chemistry texts and pharmacopeial guidelines.

Signaling Pathways and Experimental Workflows

A search of the scientific literature did not yield any information regarding signaling pathways or specific experimental workflows in which this compound or its closely related isomers are directly involved. These compounds are typically utilized as building blocks in organic synthesis.

To illustrate a generalized workflow for the characterization of a novel chemical entity, the following conceptual diagram is provided.

G Conceptual Workflow for Chemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physical Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Purification->Chromatography Purity Purity Determination Spectroscopy->Purity Chromatography->Purity MeltingPoint Melting Point Purity->MeltingPoint BoilingPoint Boiling Point Purity->BoilingPoint Solubility Solubility Studies Purity->Solubility

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

References

A Comprehensive Technical Guide to 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth overview of 2,3-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers its chemical identity, physical and chemical properties, and a representative synthetic workflow.

Chemical Identity and Structure

This compound is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), two bromine atoms at positions 2 and 3, and a fluorine atom at position 6.

  • IUPAC Name: this compound

  • CAS Number: 1114809-15-2[1]

  • Molecular Formula: C₇H₃Br₂FO[1]

Below is a diagram illustrating the logical relationship between the compound's name and its structural components.

cluster_substituents Functional Groups A This compound B Benzaldehyde Core A->B C Substituents A->C D Aldehyde (-CHO) at C1 C->D E Bromine (-Br) at C2 C->E F Bromine (-Br) at C3 C->F G Fluorine (-F) at C6 C->G

Figure 1: Structural components of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including reaction setups and purification protocols.

PropertyValue
Molecular Weight 281.9 g/mol [1]
Boiling Point 282.9 ± 35.0 °C (Predicted)[1]
Density 2.047 ± 0.06 g/cm³ (Predicted)[1]
Molecular Formula C₇H₃Br₂FO[1]
CAS Number 1114809-15-2[1]

Synthesis and Experimental Protocols

The workflow for such a synthesis can be generalized into two main stages:

  • Halogenation of the Benzylic Position: The starting material, a substituted toluene, undergoes radical bromination at the methyl group to form a benzyl bromide intermediate.

  • Oxidation to Aldehyde: The resulting benzyl bromide is then oxidized to the final benzaldehyde product.

The following diagram illustrates a generalized experimental workflow based on this two-step synthesis approach.

cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Oxidation A Start: 2-Bromo-6-fluoro- toluene & HBr B Reaction: Add H₂O₂ (aq) under light A->B Reagents C Intermediate: 2-Bromo-6-fluoro- benzyl bromide B->C 6-24h D Add DMSO & Inorganic Base (e.g., NaHCO₃) C->D To next step E Reaction: Heat to ~95°C D->E Reagents F Work-up: Quench, Extract, Dry E->F 3-8h G Final Product: 2-Bromo-6-fluoro- benzaldehyde F->G Purification

Figure 2: Generalized workflow for the synthesis of a halogenated benzaldehyde.

Detailed Methodology (Adapted from a similar synthesis[2]):

Step 1: Preparation of 2-Bromo-6-fluorobenzyl bromide

  • In a suitable reaction vessel, charge 2-bromo-6-fluorotoluene and hydrobromic acid in an appropriate organic or inorganic solvent.

  • Under light exposure to facilitate radical initiation, slowly add hydrogen peroxide dropwise to the mixture.

  • Allow the reaction to proceed for a period of 6 to 24 hours.

  • Upon completion, quench the reaction and wash the solution sequentially with a saturated sodium sulfite solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-bromo-6-fluorobenzyl bromide intermediate.

Step 2: Oxidation to 2-Bromo-6-fluorobenzaldehyde

  • To the benzyl bromide intermediate from the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base (e.g., sodium bicarbonate).

  • Heat the reaction mixture to approximately 95°C and maintain for 3 to 8 hours.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography to obtain the final 2-bromo-6-fluorobenzaldehyde.

This synthetic route highlights a practical method for obtaining halogenated benzaldehydes, which are key building blocks in the development of novel chemical entities.

References

Technical Guide: 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1114809-15-2

This technical guide provides a summary of the available information on 2,3-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde. Due to the limited publicly available data for this specific isomer, this document also includes generalized experimental protocols and a theoretical synthesis pathway relevant to compounds of this class.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly accessible literature. The following table summarizes the available information. For comparison, data for the related, more studied isomer, 2-Bromo-6-fluorobenzaldehyde, is included to provide context.

PropertyThis compound2-Bromo-6-fluorobenzaldehyde (Isomer for Comparison)
CAS Number 1114809-15-2[1][2][3][4][5]360575-28-6
Molecular Formula C₇H₃Br₂FO[1][4]C₇H₄BrFO
Molecular Weight 281.90 g/mol [4]203.01 g/mol
Purity ≥97% (as offered by some suppliers)[2]~96%
Appearance Not availablePowder
Melting Point Not available[6]43-47 °C
Boiling Point Not available[6]>110 °C (closed cup)
Storage Conditions Sealed in dry, 2-8°C[1]Room temperature

Note: Some suppliers may offer spectral data such as NMR, HPLC, and LC-MS for this compound upon request[1].

Applications in Research and Drug Development

While specific applications for this compound are not detailed in the available literature, halogenated benzaldehydes, in general, are valuable intermediates in organic synthesis. They serve as building blocks for more complex molecules in various fields:

  • Pharmaceutical Synthesis: These compounds are often used in the synthesis of biologically active molecules, including potential anti-cancer and anti-inflammatory agents[7]. The bromine and fluorine substituents can influence the molecule's electrophilic character, providing versatile reactivity for creating novel drug candidates[7].

  • Agrochemical Research: Similar to pharmaceutical applications, halogenated benzaldehydes can be precursors to new pesticides and herbicides.

  • Materials Science: They can be used in the development of advanced materials, such as polymers and organic light-emitting diodes (OLEDs)[7].

Experimental Protocols

Example Generalized Synthesis Protocol (based on the synthesis of 2-Bromo-6-fluorobenzaldehyde):

This protocol describes a two-step process involving the bromination of a toluene precursor followed by oxidation to the aldehyde.

Step 1: Bromination of the Benzylic Position

  • In a suitable reaction vessel, 2-bromo-6-fluorotoluene is dissolved in an organic solvent (e.g., chloroform, cyclohexane) or an inorganic solvent (e.g., water)[8][9].

  • Hydrobromic acid and hydrogen peroxide are added to the solution[8][9].

  • The reaction mixture is subjected to light exposure (e.g., using a 1000W tungsten-iodine lamp) to initiate the radical bromination at the methyl group[8].

  • The reaction is allowed to proceed for 6 to 24 hours[8][9].

  • Upon completion, the reaction mixture is washed with a saturated sodium sulfite solution and then with water[8][9].

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide[8][9].

Step 2: Kornblum Oxidation to the Aldehyde

  • The 2-bromo-6-fluorobenzyl bromide obtained in the previous step is dissolved in dimethyl sulfoxide (DMSO)[8][9].

  • An inorganic base, such as sodium bicarbonate, is added to the solution[8][9].

  • The reaction mixture is heated to approximately 95°C for 3 to 8 hours[8][9].

  • After the reaction is complete, the mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate)[8][9].

  • The organic layer is washed with water and saturated brine, then dried over anhydrous sodium sulfate[8][9].

  • The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde[8][9].

Disclaimer: This is a generalized protocol for a related isomer. The synthesis of this compound would require a different starting material and potentially different reaction conditions.

Visualizations

Theoretical Synthesis Pathway

The following diagram illustrates a plausible, though not experimentally verified, synthetic route for this compound, starting from a commercially available precursor.

G cluster_start Starting Material cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Oxidation start 2,3-Dibromo-6-fluorotoluene reagents1 N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) CCl4, Reflux intermediate 2,3-Dibromo-6-fluoro-1-(bromomethyl)benzene reagents1->intermediate Formation of Benzyl Bromide reagents2 Sodium Bicarbonate (NaHCO3) Dimethyl Sulfoxide (DMSO) Heat product This compound reagents2->product Kornblum Oxidation

Caption: A potential two-step synthesis of this compound.

General Experimental Workflow for Compound Characterization

This diagram outlines a typical workflow for the synthesis and characterization of a novel or sparsely documented chemical compound like this compound.

G cluster_characterization Structural and Purity Analysis cluster_physical Physical Property Determination synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (e.g., GC-MS, LC-MS) purification->ms hplc HPLC/UPLC Analysis purification->hplc ir Infrared Spectroscopy purification->ir mp Melting Point Analysis purification->mp solubility Solubility Testing purification->solubility

Caption: A standard workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide to Halogenated Fluorobenzaldehydes: Focus on 2-Bromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and organic synthesis. While the specific isomer 2,3-Dibromo-6-fluorobenzaldehyde is not widely documented in commercially available databases, this paper will focus on the closely related and well-characterized compound, 2-Bromo-6-fluorobenzaldehyde. This compound is a vital intermediate in the synthesis of complex organic molecules and serves as a representative example of the broader class of halogenated fluorobenzaldehydes. Its unique substitution pattern offers versatile reactivity, making it a valuable building block in the creation of novel pharmaceutical agents and advanced materials.[1] This guide will cover its chemical properties, synthesis protocols, and key applications.

Chemical Identity and Properties

2-Bromo-6-fluorobenzaldehyde is an aromatic compound featuring bromine and fluorine substituents, which enhance its electrophilic character.[1] This dual halogenation allows for a diverse range of chemical transformations, positioning it as an indispensable tool in modern organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Bromo-6-fluorobenzaldehyde

PropertyValueReference
Molecular Formula C₇H₄BrFO[2]
Molecular Weight 203.01 g/mol [2]
CAS Number 360575-28-6[2]
Appearance Powder
Melting Point 43-47 °C
Purity ≥96%
InChI Key PJNILWKRAKKEQM-UHFFFAOYSA-N[2]
SMILES String Fc1cccc(Br)c1C=O

A variety of other isomers exist, each with its own distinct properties and applications. A comparative summary of a few related compounds is presented below.

Table 2: Properties of Related Halogenated Fluorobenzaldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,4-Dibromo-6-fluorobenzaldehydeC₇H₃Br₂FO281.91205683-34-7[3]
3,6-Dibromo-2-fluorobenzaldehydeC₇H₃Br₂FO281.90870703-68-7[4]
6-Bromo-2,3-difluorobenzaldehydeC H₃BrF₂O221.00360576-04-1[5]
3-Bromo-6-chloro-2-fluorobenzaldehydeC₇H₃BrClFO237.46886615-30-1

Experimental Protocols: Synthesis of 2-Bromo-6-fluorobenzaldehyde

A documented method for the preparation of 2-Bromo-6-fluorobenzaldehyde involves a two-step process starting from 2-bromo-6-fluorotoluene. This process is advantageous due to its operational simplicity, lower cost, and straightforward post-processing, yielding a product with a purity of ≥99.0%.[6][7]

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide
  • Reaction Setup: In a suitable reaction vessel, charge 2-bromo-6-fluorotoluene and an organic or inorganic solvent.

  • Addition of Reagents: Add hydrobromic acid to the mixture.

  • Initiation: Under light conditions, slowly add hydrogen peroxide dropwise to initiate the reaction. The reaction of hydrobromic acid and hydrogen peroxide generates bromine radicals in situ.[7]

  • Reaction Conditions: Allow the reaction to proceed for 6 to 24 hours.

  • Work-up:

    • Wash the reaction solution with a saturated sodium sulfite solution.

    • Follow with a water wash.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.[6]

Step 2: Kornblum Oxidation to 2-Bromo-6-fluorobenzaldehyde
  • Reaction Setup: To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic compound (e.g., sodium bicarbonate).[6]

  • Reaction Conditions: Control the reaction temperature at 70-100 °C and allow the reaction to proceed for 2-15 hours.[6]

  • Work-up:

    • Pour the reaction solution into ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Purification: Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 2-bromo-6-fluorobenzaldehyde.[6]

Applications in Research and Development

2-Bromo-6-fluorobenzaldehyde is a key building block in several areas of chemical research and development, primarily due to its versatile reactivity.[1]

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of biologically active compounds. Its structure is incorporated into novel drug candidates, including potential anti-cancer and anti-inflammatory agents.[1]

  • Material Science: This compound contributes to the development of advanced materials, such as specialized polymers and nanostructures.[1]

  • Organic Electronics: It is utilized in the production of organic light-emitting diodes (OLEDs) and organic photovoltaics, contributing to advancements in display and solar cell technologies.[1]

Diagrams

The following diagrams illustrate the logical workflow of the synthesis process described above.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Kornblum Oxidation cluster_purification Purification A 2-Bromo-6-fluorotoluene C 2-Bromo-6-fluorobenzyl bromide A->C 6-24h B HBr + H₂O₂ (light) B->C D 2-Bromo-6-fluorobenzyl bromide F 2-Bromo-6-fluorobenzaldehyde D->F 70-100°C, 2-15h E DMSO + NaHCO₃ E->F G Crude Product F->G H Silica Gel Chromatography G->H I Pure 2-Bromo-6-fluorobenzaldehyde (≥99.0%) H->I

References

Synthesis of 2,3-Dibromo-6-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 2,3-Dibromo-6-fluorobenzaldehyde, a key intermediate in the development of novel therapeutics and advanced materials. This document provides a comprehensive overview of a plausible synthetic route, complete with detailed experimental protocols and quantitative data derived from analogous reactions.

Proposed Synthesis Pathway

A direct, experimentally validated synthesis of this compound is not extensively reported in publicly available literature. However, a robust and logical two-step pathway can be proposed based on well-established organic synthesis methodologies. The proposed route commences with the electrophilic bromination of commercially available 2-bromo-6-fluorotoluene to yield 2,3-dibromo-6-fluorotoluene, followed by the oxidation of the methyl group to the target aldehyde.

Synthesis_Pathway 2-Bromo-6-fluorotoluene 2-Bromo-6-fluorotoluene Bromination Bromination 2-Bromo-6-fluorotoluene->Bromination Br2, FeBr3 2,3-Dibromo-6-fluorotoluene 2,3-Dibromo-6-fluorotoluene Bromination->2,3-Dibromo-6-fluorotoluene Oxidation Oxidation 2,3-Dibromo-6-fluorotoluene->Oxidation 1. NBS, AIBN 2. NaHCO3, DMSO This compound This compound Oxidation->this compound Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 2-Bromo-6-fluorotoluene FeBr3 (catalyst) Dichloromethane (solvent) ReactionVessel Round-bottom flask (inert atmosphere) Reactants->ReactionVessel BromineAddition Slow addition of Bromine at 0°C ReactionVessel->BromineAddition Stirring Stir at room temperature BromineAddition->Stirring Quenching Quench with Na2S2O3 (aq) Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification

Spectroscopic and Structural Elucidation of 2,3-Dibromo-6-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,3-Dibromo-6-fluorobenzaldehyde. The information is intended to assist researchers in the identification and characterization of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of related substituted benzaldehydes.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAldehyde (-CHO)
~7.7 - 7.9t, J ≈ 8.0 Hz1HAromatic H
~7.4 - 7.6(d, J ≈ 8.0 Hz)1HAromatic H

Predicted in a standard deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~187Carbonyl (C=O)
~160 (d, ¹JCF ≈ 250 Hz)C-F
~138Aromatic C-H
~135Aromatic C-CHO
~128Aromatic C-H
~125 (d, J ≈ 20 Hz)Aromatic C-Br
~118 (d, J ≈ 5 Hz)Aromatic C-Br

Predicted in a standard deuterated solvent such as CDCl₃.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2850, ~2750Medium, WeakC-H stretch (aldehyde)
~1710StrongC=O stretch (carbonyl)
~1580, ~1450Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~1050MediumIn-plane C-H bend
~800StrongOut-of-plane C-H bend
~600MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
280, 282, 284~1:2:1[M]⁺ (Molecular ion with Br isotopes)
279, 281, 283Variable[M-H]⁺
251, 253, 255Variable[M-CHO]⁺
201, 203Variable[M-Br]⁺
122Variable[M-2Br]⁺

The characteristic isotopic pattern of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a distinctive 1:2:1 ratio for the molecular ion peak.[1][2][3][4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., 90° pulse).

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically several hundred to thousands).

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[6][7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • Mass spectrometer with an Electron Ionization (EI) source.[8][9][10][11][12]

  • Direct insertion probe or Gas Chromatography (GC) inlet

  • Sample of this compound

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used, which is heated to volatilize the sample.[12] Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a GC inlet.[12]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.[8][10] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The isotopic distribution for bromine should be clearly visible.[1][2][3][4][5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR Pure Sample IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation Interpreted Spectra Structure_Elucidation->Synthesis Feedback for optimization

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and expected reactivity of 2,3-Dibromo-6-fluorobenzaldehyde. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from closely related, well-characterized analogs to predict its behavior in various chemical transformations. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug discovery by offering insights into the molecule's structural features, potential reaction pathways, and synthetic utility. While quantitative data for the title compound is scarce, this guide presents available information for similar compounds to offer a comparative context.

Introduction

This compound is a halogenated aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The presence of three distinct halogen substituents on the benzene ring, coupled with the reactive aldehyde functionality, offers a versatile platform for a wide range of chemical modifications. The interplay of the electron-withdrawing and directing effects of the bromine and fluorine atoms governs the reactivity of both the aromatic ring and the aldehyde group. This guide will explore these aspects in detail, providing a theoretical framework and practical considerations for the utilization of this compound in organic synthesis.

Chemical and Physical Properties

Specific experimental data for this compound is not widely available in the public domain. However, we can infer its properties from its structure and by comparing it to related compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-Bromo-6-fluorobenzaldehyde[1][2][3]2,4-Dibromo-6-fluorobenzaldehyde[4][5]
CAS Number 1114809-15-2[6][7]360575-28-6[1][2][3]205683-34-7[4][5]
Molecular Formula C₇H₃Br₂FO[7]C₇H₄BrFO[1][2]C₇H₃Br₂FO[4][5]
Molecular Weight 281.90 g/mol [7]203.01 g/mol [1][2]281.91 g/mol [4][5]
Appearance Not specifiedPowder[1][2]Not specified
Melting Point Not specified43-47 °C[1][2]Not specified
Boiling Point Not specifiedNot specifiedNot specified
Purity ≥97% (typical)≥96%[1][2]≥97%[4][5]

Note: The data for this compound is based on supplier information, while data for related compounds is sourced from publicly available databases and supplier specifications. Spectroscopic data (NMR, HPLC, LC-MS, UPLC) for this compound may be available from suppliers upon request.[6]

Predicted Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for various transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

  • Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack. This allows for a wide range of reactions, including:

    • Grignard and Organolithium Reactions: Formation of secondary alcohols.

    • Wittig Reaction: Conversion to an alkene.

    • Cyanohydrin Formation: Addition of hydrogen cyanide.

    • Reductive Amination: Formation of amines.

  • Condensation Reactions: The aldehyde can participate in condensation reactions such as the aldol condensation (if an enolizable proton is present in the reaction partner) and the Knoevenagel condensation.

Reactions of the Aromatic Ring

The substitution pattern on the benzene ring influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom is strongly electron-withdrawing and ortho-, para-directing (though deactivating). The bromine atoms are also electron-withdrawing and ortho-, para-directing. The combined effect of these halogens will be a general deactivation of the ring towards electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups can activate the ring for SNAr reactions, particularly for the displacement of the fluorine or bromine atoms by strong nucleophiles. The positions ortho and para to the activating groups are most susceptible.

  • Cross-Coupling Reactions: The bromine atoms are excellent handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Experimental Protocols (Exemplary for a Related Compound)

Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-Bromo-6-fluorotoluene [2]

This two-step synthesis involves the bromination of the methyl group followed by a Kornblum oxidation.

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 2-bromo-6-fluorotoluene, hydrobromic acid (40% mass fraction), and dichloromethane.

  • Initiation: Irradiate the mixture with a 1000W iodine-tungsten lamp and heat to reflux.

  • Reagent Addition: Slowly add 30% hydrogen peroxide dropwise. The rate of addition should be controlled to allow for the dissipation of the red color of bromine.

  • Reaction Monitoring: Monitor the reaction by gas chromatography (GC) until the starting material is consumed (approximately 2 hours).

  • Work-up: Cool the reaction mixture. Wash the organic layer with a saturated sodium sulfite solution, followed by water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide. The product can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-6-fluorobenzaldehyde (Kornblum Oxidation)

  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and thermometer, add the 2-bromo-6-fluorobenzyl bromide from the previous step, dimethyl sulfoxide (DMSO), and sodium bicarbonate.

  • Reaction Conditions: Heat the mixture to 70°C with stirring.

  • Reaction Monitoring: Monitor the reaction by GC until the starting material is consumed (approximately 2 hours).

  • Work-up: Pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Purification: Wash the combined organic layers with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:8) to obtain 2-bromo-6-fluorobenzaldehyde.

Table 2: Reagent Quantities for the Synthesis of 2-Bromo-6-fluorobenzaldehyde

ReagentMolar EquivalentQuantity (for 0.01 mol scale)
Step 1
2-Bromo-6-fluorotoluene1.01.89 g
Hydrobromic acid (40%)1.02.03 g
Hydrogen peroxide (30%)5.05.67 g
Dichloromethane-80 mL
Step 2
2-Bromo-6-fluorobenzyl bromide1.01.41 g (0.005 mol)
Dimethyl sulfoxide-2.5 mL
Sodium bicarbonate1.00.42 g

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Kornblum Oxidation 2-Bromo-6-fluorotoluene 2-Bromo-6-fluorotoluene HBr, H2O2, Light HBr, H2O2, Light 2-Bromo-6-fluorotoluene->HBr, H2O2, Light 2-Bromo-6-fluorobenzyl_bromide 2-Bromo-6-fluorobenzyl_bromide HBr, H2O2, Light->2-Bromo-6-fluorobenzyl_bromide DMSO, NaHCO3 DMSO, NaHCO3 2-Bromo-6-fluorobenzyl_bromide->DMSO, NaHCO3 2-Bromo-6-fluorobenzaldehyde 2-Bromo-6-fluorobenzaldehyde DMSO, NaHCO3->2-Bromo-6-fluorobenzaldehyde

Caption: Synthetic pathway for 2-Bromo-6-fluorobenzaldehyde.

Reactivity_of_Aldehyde cluster_reactions Reactions of the Aldehyde Group Aldehyde Aldehyde Oxidation Oxidation Aldehyde->Oxidation [O] Reduction Reduction Aldehyde->Reduction [H] Nucleophilic_Addition Nucleophilic_Addition Aldehyde->Nucleophilic_Addition Nu- Condensation Condensation Aldehyde->Condensation

Caption: Key reactions of the aldehyde functional group.

Aromatic_Ring_Reactivity cluster_aromatic_reactions Reactions of the Aromatic Ring Aromatic_Ring Aromatic_Ring SNAr SNAr Aromatic_Ring->SNAr Nu- Cross-Coupling Cross-Coupling Aromatic_Ring->Cross-Coupling Pd catalyst

Caption: Primary reactions involving the aromatic ring.

Conclusion

This compound represents a promising, albeit underexplored, building block for organic synthesis. Its polysubstituted aromatic ring and aldehyde functionality provide multiple avenues for the construction of novel and complex molecules. While direct experimental data remains limited, this guide offers a solid foundation for predicting its reactivity based on the well-established chemistry of related halogenated benzaldehydes. The provided exemplary experimental protocol for a similar compound can serve as a valuable starting point for developing synthetic methodologies. Further research into the specific properties and reactions of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

Solubility of 2,3-Dibromo-6-fluorobenzaldehyde in common organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-6-fluorobenzaldehyde in common organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this document outlines a predictive solubility profile based on the principle of "like dissolves like" and the known solubility of analogous halogenated aromatic aldehydes. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and other research areas where this compound is utilized.

Predicted Solubility of this compound

Based on the general principle that "like dissolves like," the solubility of an organic compound is highest in solvents with similar polarity.[1][2][3] this compound is a polar molecule due to the presence of the electronegative halogen atoms (bromine and fluorine) and the carbonyl group of the aldehyde. However, the benzene ring forms a significant nonpolar region. Therefore, its solubility is expected to be highest in polar aprotic and moderately polar solvents, and lower in highly polar protic and nonpolar solvents.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This is a qualitative prediction and should be confirmed by experimental determination.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar functional groups of the analyte.
Ketones Acetone, Methyl ethyl ketone (MEK)High to ModerateThese solvents have a polarity that is well-matched to the analyte, allowing for good solute-solvent interactions.[4][5]
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than ketones but can still engage in dipole-dipole interactions.[4]
Halogenated Dichloromethane (DCM), ChloroformModerateThe presence of halogens in both the solute and solvent can lead to favorable interactions.
Alcohols Methanol, Ethanol, IsopropanolModerate to LowThe ability of alcohols to hydrogen bond may not be as effectively utilized by the aldehyde, and the polarity might be too high for optimal solubility of the largely nonpolar ring structure.[4][6]
Aromatic Toluene, BenzeneLowWhile the aromatic ring is compatible, the overall polarity of the analyte is likely too high for these nonpolar solvents.
Alkanes Hexane, HeptaneVery LowThese nonpolar solvents are unlikely to effectively solvate the polar functional groups of the analyte.[1]
Aqueous WaterVery LowThe large, nonpolar aromatic ring and halogen substituents are expected to make the compound hydrophobic.[4][6]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid organic compound like this compound in an organic solvent.[7][8][9]

2.1. Materials

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows described in this guide.

Caption: Logical workflow for predicting solubility.

ExperimentalWorkflow start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep agitate Agitate at Constant Temperature (e.g., 24-48h) prep->agitate settle Allow Undissolved Solid to Settle agitate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC/GC dilute->analyze quantify Quantify using Calibration Curve analyze->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide on the Key Chemical Reactions of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzene ring, alongside a reactive aldehyde functional group, makes it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The bromine atoms at the 2- and 3-positions offer sites for various cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom at the 6-position influences the electronic properties of the aromatic ring and can impact the reactivity of the adjacent functional groups. The aldehyde group serves as a handle for a wide array of chemical transformations, including nucleophilic additions and condensation reactions.

This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, focusing on its potential applications in palladium-catalyzed cross-coupling reactions, olefination reactions, condensation reactions, and the synthesis of heterocyclic systems. While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates its likely reactivity based on well-established chemical principles and reactions of similarly substituted aromatic aldehydes.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and vinylboronic acids or their esters. The reactivity of the two bromine atoms may differ due to steric and electronic effects, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.

Hypothetical Experimental Protocol:

A mixture of this compound (1.0 equiv), an arylboronic acid (1.1 or 2.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-4.0 equiv) would be heated in a suitable solvent system (e.g., toluene/water or dioxane/water) under an inert atmosphere. The reaction progress would be monitored by TLC or GC-MS. Upon completion, the product would be isolated and purified by column chromatography.

Quantitative Data (Hypothetical):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Bromo-3-phenyl-6-fluorobenzaldehyde or 2,3-diphenyl-6-fluorobenzaldehydeNot available
24-Methoxyphenylboronic acid2-Bromo-3-(4-methoxyphenyl)-6-fluorobenzaldehyde or 2,3-bis(4-methoxyphenyl)-6-fluorobenzaldehydeNot available

Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Ar-Pd(II)-X(L2) caption General Suzuki-Miyaura Coupling Pathway

Caption: General Suzuki-Miyaura Coupling Pathway

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1] this compound is a suitable substrate for this reaction, allowing for the introduction of alkynyl moieties. Similar to the Suzuki coupling, selective mono- or di-alkynylation could potentially be achieved.

Hypothetical Experimental Protocol:

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1 or 2.2 equiv) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv), a copper(I) co-catalyst like CuI (0.05 equiv), and a base such as triethylamine or diisopropylamine would be added.[2] The reaction would be stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The product would then be isolated and purified.

Quantitative Data (Hypothetical):

EntryAlkyneProductYield (%)
1Phenylacetylene2-Bromo-3-(phenylethynyl)-6-fluorobenzaldehyde or 2,3-bis(phenylethynyl)-6-fluorobenzaldehydeNot available
2Trimethylsilylacetylene2-Bromo-3-((trimethylsilyl)ethynyl)-6-fluorobenzaldehyde or 2,3-bis((trimethylsilyl)ethynyl)-6-fluorobenzaldehydeNot available

Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-alkyne Coupled Product Ar-Pd(II)-alkyne(L2)->Ar-alkyne Cu-X Cu-X Cu-alkyne Cu-alkyne Cu-alkyne->Ar-Pd(II)-X(L2) Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Alkyne-H Terminal Alkyne Alkyne-H->Cu-X caption General Sonogashira Coupling Pathway

Caption: General Buchwald-Hartwig Amination Pathway

Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a key site for various chemical transformations, leading to a diverse range of products.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction would allow for the conversion of the formyl group of this compound into a vinyl group with a specific substitution pattern.

Hypothetical Experimental Protocol:

A phosphorus ylide, prepared by treating a phosphonium salt with a strong base like n-butyllithium, would be reacted with this compound in an anhydrous solvent such as THF or ether. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature. The product alkene would be isolated and purified after an aqueous workup.

Quantitative Data (Hypothetical):

EntryPhosphonium SaltProductYield (%)
1Methyltriphenylphosphonium bromide1,2-Dibromo-3-fluoro-4-vinylbenzeneNot available
2Ethyltriphenylphosphonium bromide1-(1,2-Dibromo-3-fluorophenyl)prop-1-eneNot available

Wittig Reaction Workflow

Wittig_Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide caption General Wittig Reaction Workflow

Caption: General Wittig Reaction Workflow

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration. This reaction, when applied to this compound, would lead to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. [3] Hypothetical Experimental Protocol:

This compound (1.0 equiv) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv) would be dissolved in a suitable solvent like ethanol or toluene. A catalytic amount of a base, such as piperidine or ammonium acetate, would be added, and the mixture would be heated to reflux. The resulting product would be isolated by filtration or extraction and purified by recrystallization or chromatography.

Quantitative Data (Hypothetical):

EntryActive Methylene CompoundProductYield (%)
1Malononitrile2-(2,3-Dibromo-6-fluorobenzylidene)malononitrileNot available
2Ethyl cyanoacetateEthyl 2-cyano-3-(2,3-dibromo-6-fluorophenyl)acrylateNot available

Knoevenagel Condensation Logical Relationship

Knoevenagel Aldehyde This compound Intermediate Adduct Intermediate Aldehyde->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Base Base Catalyst Base->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water Water Intermediate->Water caption General Knoevenagel Condensation Relationship

Caption: General Knoevenagel Condensation Relationship

Synthesis of Heterocyclic Compounds

The combination of the aldehyde group and the ortho-dibromo substitution pattern in this compound provides a platform for the synthesis of various heterocyclic systems, particularly quinolines.

Friedländer Annulation for Quinoline Synthesis

The Friedländer annulation is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group to form a quinoline. While this compound itself is not a 2-aminoaryl aldehyde, it can be envisioned as a precursor. For instance, a Buchwald-Hartwig amination at the 2-position followed by a subsequent intramolecular condensation could lead to a quinoline derivative.

Hypothetical Two-Step Protocol:

  • Buchwald-Hartwig Amination: this compound would be reacted with an amine (e.g., ammonia or a primary amine) under palladium catalysis to introduce an amino group at the 2-position.

  • Intramolecular Condensation: The resulting 2-amino-3-bromo-6-fluorobenzaldehyde would then be reacted with a ketone or another active methylene compound in the presence of an acid or base catalyst to facilitate the Friedländer annulation, yielding a substituted quinoline.

Quantitative Data (Hypothetical):

EntryKetoneProductOverall Yield (%)
1Acetone8-Bromo-5-fluoro-2-methylquinolineNot available
2Cyclohexanone9-Bromo-6-fluoro-1,2,3,4-tetrahydroacridineNot available

Friedländer Annulation Pathway

Friedlander Start 2-Amino-3-bromo-6-fluorobenzaldehyde (Hypothetical Intermediate) Condensation Aldol Condensation Start->Condensation Ketone Ketone (R-CO-CH2-R') Ketone->Condensation Cyclization Intramolecular Cyclization (Dehydration) Condensation->Cyclization Quinoline Substituted Quinoline Cyclization->Quinoline caption General Friedländer Annulation Pathway

Caption: General Friedländer Annulation Pathway

Conclusion

This compound is a highly functionalized molecule with significant potential for the synthesis of a wide array of complex organic structures. The presence of two addressable bromine atoms allows for selective or exhaustive functionalization via modern cross-coupling methodologies, while the aldehyde group serves as a versatile handle for chain extension and cyclization reactions. Although specific, published experimental data on the reactivity of this particular molecule is limited, the well-established principles of organic chemistry strongly suggest its utility as a valuable building block in medicinal chemistry and materials science. Further research into the specific reaction conditions and substrate scope for the reactions outlined in this guide will undoubtedly unlock the full synthetic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of substituted quinolines from 2,3-dibromo-6-fluorobenzaldehyde. The synthetic strategy involves a two-step process: a regioselective Sonogashira cross-coupling reaction followed by a palladium-catalyzed intramolecular cyclization. This methodology allows for the introduction of diverse substituents, offering a versatile route to novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. All experimental procedures are detailed, and quantitative data are summarized for clarity. Additionally, a representative signaling pathway potentially modulated by quinoline derivatives is illustrated.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry due to their wide range of biological activities. Quinolines, for instance, are found in numerous natural products and synthetic drugs, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. This compound is a versatile starting material for the synthesis of complex heterocyclic systems due to the presence of multiple reaction sites that can be selectively functionalized. This document outlines a robust protocol for the synthesis of substituted quinolines from this starting material. The synthetic approach is based on a regioselective Sonogashira coupling, followed by an intramolecular cyclization, providing a clear and efficient pathway to the target compounds.

Synthetic Strategy

The overall synthetic strategy for the conversion of this compound to a substituted quinoline is depicted below. The first step involves a regioselective Sonogashira coupling of a terminal alkyne to the C-2 position of the starting material. The aldehyde is then converted to an aniline derivative, which subsequently undergoes an intramolecular cyclization to form the quinoline ring.

Synthetic_Strategy start This compound intermediate1 2-Alkynyl-3-bromo-6-fluorobenzaldehyde start->intermediate1 Sonogashira Coupling intermediate2 2-Alkynyl-3-bromo-6-fluoroaniline Derivative intermediate1->intermediate2 Amination product Substituted Quinoline intermediate2->product Intramolecular Cyclization

Caption: Overall synthetic workflow from this compound to substituted quinolines.

Experimental Protocols

Step 1: Regioselective Sonogashira Coupling

This protocol describes the regioselective Sonogashira coupling of a terminal alkyne to the 2-position of this compound. The higher reactivity of the bromine atom at the C-2 position, which is ortho to the electron-withdrawing aldehyde group, allows for selective functionalization.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-alkynyl-3-bromo-6-fluorobenzaldehyde.

Quantitative Data:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-3-bromo-6-fluorobenzaldehyde85
21-Hexyne2-(Hex-1-yn-1-yl)-3-bromo-6-fluorobenzaldehyde82
3(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)-3-bromo-6-fluorobenzaldehyde90
Step 2: Synthesis of Substituted Quinolines via Intramolecular Cyclization

This protocol outlines the conversion of the 2-alkynyl-3-bromo-6-fluorobenzaldehyde intermediate into a substituted quinoline. This is achieved through a condensation reaction with an aniline to form an imine, which then undergoes a palladium-catalyzed intramolecular cyclization.

Materials:

  • 2-Alkynyl-3-bromo-6-fluorobenzaldehyde derivative (from Step 1)

  • Aniline derivative (e.g., Aniline)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • K₂CO₃ (Potassium carbonate)

  • Toluene, anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a sealed tube, dissolve the 2-alkynyl-3-bromo-6-fluorobenzaldehyde derivative (1.0 mmol) and the aniline derivative (1.2 mmol) in anhydrous toluene (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol) and heat the mixture at 110 °C for 4 hours to form the imine intermediate.

  • Cool the mixture to room temperature.

  • To the crude imine solution, add Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Purge the tube with argon and seal it.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the substituted quinoline.

Quantitative Data:

Entry2-Alkynyl IntermediateAniline DerivativeProductYield (%)
12-(Phenylethynyl)-3-bromo-6-fluorobenzaldehydeAniline2-Phenyl-8-fluoroquinoline75
22-(Hex-1-yn-1-yl)-3-bromo-6-fluorobenzaldehyde4-Methoxyaniline2-Butyl-8-fluoro-6-methoxyquinoline70
32-((Trimethylsilyl)ethynyl)-3-bromo-6-fluorobenzaldehydeAniline8-Fluoro-2-(trimethylsilyl)quinoline80

Potential Biological Application: Targeting EGFR Signaling Pathway

Substituted quinolines are known to interact with various biological targets, including protein kinases which are crucial components of cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to act as inhibitors of EGFR, blocking its kinase activity and thereby attenuating downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival EGF EGF EGF->EGFR Binds Quinoline Substituted Quinoline (Inhibitor) Quinoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a substituted quinoline derivative.

Conclusion

The protocols detailed in these application notes provide a reliable and versatile method for the synthesis of substituted quinolines from this compound. The two-step sequence involving a regioselective Sonogashira coupling and a subsequent intramolecular cyclization allows for the introduction of a wide range of substituents, making it a valuable tool for the generation of compound libraries for drug discovery and medicinal chemistry research. The potential for these compounds to interact with key biological targets, such as EGFR, highlights the importance of developing efficient synthetic routes to novel heterocyclic scaffolds.

Application Notes and Protocols: Use of 2,3-Dibromo-6-fluorobenzaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dibromo-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with the chemical formula C₇H₃Br₂FO. Its molecular structure, featuring two bromine atoms and a fluorine atom on the benzaldehyde core, makes it a potentially versatile building block in medicinal chemistry. The aldehyde functional group serves as a reactive handle for various chemical transformations, while the halogen substituents can be utilized for cross-coupling reactions or to modulate the physicochemical properties of target molecules, such as lipophilicity and metabolic stability. Although commercially available and classified as a pharmaceutical intermediate, detailed public-domain information regarding its specific applications in the synthesis of named pharmaceutical compounds is limited. These notes aim to provide a general overview of its potential utility based on the reactivity of similar compounds and to outline hypothetical protocols for its use.

Potential Applications in Pharmaceutical Synthesis

Based on the chemical functionalities of this compound, it can be envisioned as a precursor for a variety of heterocyclic and carbocyclic scaffolds relevant to drug discovery. The presence of bromine atoms at the 2- and 3-positions and a fluorine atom at the 6-position offers distinct reactivity profiles.

Hypothetical Synthetic Pathways

The following sections describe potential synthetic routes where this compound could serve as a key starting material. These are illustrative examples based on common organic reactions.

Synthesis of Substituted Quinolines

The aldehyde functionality can participate in condensation reactions, while the bromine and fluorine atoms can influence the electronic properties and subsequent reactivity of the aromatic ring. A plausible application is in the synthesis of quinoline derivatives, a scaffold present in numerous pharmaceuticals.

Experimental Workflow: Friedländer Annulation

A potential application of this compound is in the Friedländer annulation reaction to produce substituted quinolines.

Friedlander_Annulation 2_3_Dibromo_6_fluorobenzaldehyde 2,3-Dibromo-6- fluorobenzaldehyde Condensation Condensation 2_3_Dibromo_6_fluorobenzaldehyde->Condensation Active_Methylene_Compound Active Methylene Compound (e.g., ketone) Active_Methylene_Compound->Condensation Base_Catalyst Base Catalyst (e.g., KOH, piperidine) Base_Catalyst->Condensation Cyclization Cyclization Condensation->Cyclization Substituted_Quinoline Substituted Quinoline Derivative Cyclization->Substituted_Quinoline

Caption: Friedländer annulation workflow for quinoline synthesis.

Experimental Protocol: Synthesis of a Hypothetical Dibromo-fluoro-quinoline

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add an active methylene compound (e.g., cyclohexanone, 1.1 eq) and a catalytic amount of potassium hydroxide (0.2 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified quinoline derivative.

Data Presentation

Reactant 1Reactant 2CatalystSolventTemperatureHypothetical Yield (%)
This compoundCyclohexanoneKOHEthanolReflux75-85
This compoundEthyl acetoacetatePiperidineTolueneReflux60-70

Synthesis of Bi-aryl Compounds via Suzuki Coupling

The bromine atoms on the aromatic ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. This is a powerful method for the synthesis of bi-aryl structures, which are common motifs in pharmaceutical agents.

Experimental Workflow: Suzuki Cross-Coupling

The workflow for a Suzuki coupling reaction would involve the coupling of this compound with a suitable boronic acid.

Suzuki_Coupling Start 2,3-Dibromo-6- fluorobenzaldehyde Coupling Suzuki Coupling Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Product Bi-aryl Aldehyde Intermediate Coupling->Product

Caption: Suzuki coupling workflow for bi-aryl synthesis.

Experimental Protocol: Synthesis of a Hypothetical Bi-aryl Aldehyde

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Data Presentation

Boronic AcidCatalystBaseSolventTemperature (°C)Hypothetical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9080-90
Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10070-80

Signaling Pathways

As this compound is a building block, it does not directly target signaling pathways. The final pharmaceutical compounds synthesized from this intermediate would determine the biological targets. For instance, if used to synthesize a kinase inhibitor, the relevant signaling pathway would be the one modulated by that specific kinase.

Signaling_Pathway_Logic Start This compound Synthesis Multi-step Synthesis Start->Synthesis Final_Compound Final Pharmaceutical Compound Synthesis->Final_Compound Target Biological Target (e.g., Kinase, Receptor) Final_Compound->Target Pathway Signaling Pathway Modulation Target->Pathway Effect Therapeutic Effect Pathway->Effect

Caption: Logical relationship from starting material to therapeutic effect.

This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers opportunities for diverse chemical transformations, including the construction of heterocyclic rings and bi-aryl systems. The protocols and data presented herein are hypothetical and intended to serve as a guide for researchers and scientists in drug development to explore the synthetic utility of this compound. Further experimental validation is necessary to establish its role in the synthesis of specific bioactive molecules.

Applications of 2-Bromo-6-fluorobenzaldehyde in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Bromo-6-fluorobenzaldehyde has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a key starting material for the synthesis of a range of biologically active molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aromatic ring, imparts distinct reactivity and properties that are advantageous for drug design and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutics. The primary focus will be on its pivotal role in the synthesis of anti-inflammatory agents, with a specific emphasis on the development of phosphodiesterase 4 (PDE4) inhibitors.

Application Note 1: Synthesis of Crisaborole (AN2728) - A Topical Anti-inflammatory Agent

Background: 2-Bromo-6-fluorobenzaldehyde is a critical precursor in the multi-step synthesis of Crisaborole (formerly AN2728), a non-steroidal, topical anti-inflammatory agent.[1] Crisaborole is a potent phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (eczema) and is under investigation for other inflammatory skin conditions like psoriasis.[2][3] Its low molecular weight, facilitated by the compact benzoxaborole scaffold, allows for effective skin penetration.[1][4]

Mechanism of Action: Crisaborole exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels within immune cells.[2][5] This elevation in cAMP leads to the downregulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-13, IL-31), and interferon-gamma (IFN-γ), thereby reducing inflammation and alleviating the signs and symptoms of atopic dermatitis.[1][2]

Signaling Pathway of Crisaborole Action

crisaborole_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 PKA Protein Kinase A (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades PKA_active Protein Kinase A (active) CREB CREB (inactive) PKA_active->CREB Phosphorylates Crisaborole Crisaborole Crisaborole->PDE4 Inhibits pCREB pCREB (active) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription pCREB->Anti_Inflammatory_Genes Promotes Inflammatory_Genes Pro-inflammatory Gene Transcription Inflammatory_Genes->PKA_active Inhibited by

Caption: Mechanism of action of Crisaborole in inhibiting inflammation.

Quantitative Biological Data

The inhibitory activity of Crisaborole against various PDE4 isoforms is summarized in the table below.

PDE4 IsoformIC50 (nM)Reference
Multiple Human PDE4 Isoforms55 - 340[5]
Purified PDE4B2 Catalytic Domain75[5]
PDE4240[6]
PDE4750[6]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde

This protocol describes a common laboratory-scale synthesis of the title compound from 2-bromo-6-fluorotoluene.

Materials:

  • 2-Bromo-6-fluorotoluene

  • Hydrobromic acid (40%)

  • Hydrogen peroxide (30%)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate

  • Saturated sodium sulfite solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Bromination of 2-Bromo-6-fluorotoluene [1][7]

  • In a round-bottom flask equipped with a stirrer and condenser, add 2-bromo-6-fluorotoluene and hydrobromic acid.

  • Under light conditions, slowly add hydrogen peroxide dropwise to the reaction mixture.

  • Heat the mixture and allow it to react for 6-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium sulfite solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.

Step 2: Oxidation to 2-Bromo-6-fluorobenzaldehyde [1][7]

  • To the 2-bromo-6-fluorobenzyl bromide obtained in Step 1, add dimethyl sulfoxide and sodium bicarbonate.

  • Heat the reaction mixture to approximately 95°C and stir for 3-8 hours.

  • Pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure 2-bromo-6-fluorobenzaldehyde.

Experimental Workflow for the Synthesis of 2-Bromo-6-fluorobenzaldehyde

synthesis_workflow start Start step1 Step 1: Bromination (2-Bromo-6-fluorotoluene) start->step1 reagents1 Reagents: HBr, H2O2, Light step1->reagents1 intermediate Intermediate: 2-Bromo-6-fluorobenzyl bromide step1->intermediate step2 Step 2: Oxidation (Kornblum Oxidation) intermediate->step2 reagents2 Reagents: DMSO, NaHCO3 step2->reagents2 workup Work-up: Extraction & Washing step2->workup purification Purification: Column Chromatography workup->purification product Product: 2-Bromo-6-fluorobenzaldehyde purification->product end End product->end

Caption: General workflow for the synthesis of 2-Bromo-6-fluorobenzaldehyde.

Protocol 2: General Scheme for the Synthesis of Crisaborole from 2-Bromo-6-fluorobenzaldehyde

The synthesis of Crisaborole from 2-bromo-6-fluorobenzaldehyde involves several key transformations. While specific, detailed industrial protocols are proprietary, the general synthetic route can be outlined based on patent literature. This involves the formation of a benzoxaborole ring system.

Key Synthetic Steps (Conceptual Outline):

  • Protection of the aldehyde: The aldehyde group of 2-bromo-6-fluorobenzaldehyde is typically protected to prevent unwanted side reactions in subsequent steps.

  • Introduction of the hydroxymethyl group: The core of the benzoxaborole is often constructed from a precursor having a hydroxymethyl group ortho to the boron moiety. This can be achieved through various synthetic transformations.

  • Borylation: A key step is the introduction of the boron functionality onto the aromatic ring, often via a metal-catalyzed cross-coupling reaction (e.g., Miyaura borylation) using a diboron reagent.[8][9]

  • Formation of the cyanophenoxy ether linkage: The cyanophenoxy side chain is introduced via a nucleophilic aromatic substitution or an etherification reaction.

  • Cyclization and deprotection: The final steps involve the cyclization to form the benzoxaborole ring and the deprotection of any protecting groups to yield Crisaborole.

Note: The exact sequence of these steps and the specific reagents and reaction conditions can vary. Researchers should consult detailed patent literature (e.g., US Patent 8,039,451) for more specific guidance.[2]

Conclusion

2-Bromo-6-fluorobenzaldehyde is a valuable starting material in medicinal chemistry, most notably for the synthesis of the topical anti-inflammatory drug Crisaborole. Its utility stems from the ability to serve as a scaffold for the construction of complex heterocyclic systems with potent biological activity. The protocols and data presented herein provide a foundation for researchers to explore the potential of this and related halogenated benzaldehydes in the development of new therapeutic agents. Further research into derivatives of 2-bromo-6-fluorobenzaldehyde may lead to the discovery of novel inhibitors of other important biological targets.

References

The Role of 2,3-Dibromo-6-fluorobenzaldehyde in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that holds potential as a versatile building block in the synthesis of novel bioactive molecules. The presence of multiple halogen substituents—two bromine atoms and one fluorine atom—on the benzaldehyde scaffold offers unique opportunities for medicinal chemists to explore chemical space and develop new therapeutic agents. The electron-withdrawing nature of the halogens can influence the reactivity of the aldehyde group and provide sites for further chemical modification through cross-coupling reactions. While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, the broader class of halogenated benzaldehydes, particularly its mono-bromo analog, 2-bromo-6-fluorobenzaldehyde, has been instrumental in the development of a variety of therapeutic candidates. This document provides an overview of the potential applications, representative experimental protocols, and a generalized workflow for utilizing such building blocks in drug discovery.

Potential Applications in Drug Discovery

Based on the utility of structurally related halogenated benzaldehydes, this compound is anticipated to be a valuable starting material for the synthesis of compounds targeting a range of diseases. The dual bromine and fluorine substitutions can enhance the electrophilic character of the molecule, making it a key intermediate for creating complex molecular architectures.

Potential Therapeutic AreaTarget Class/Mechanism of ActionRepresentative Activity of Analogs
Oncology Kinase InhibitorsAnalogs have been used to synthesize inhibitors of various kinases involved in cancer cell proliferation and survival.
STAT3 Signaling Pathway Inhibitors2-carbonylbenzo[b]thiophene 1,1-dioxides derived from a related benzaldehyde have shown potent inhibition of the STAT3 signaling pathway.[1]
Inflammatory Diseases Phosphodiesterase (PDE4) InhibitorsThe drug AN2728, a PDE4 inhibitor for treating psoriasis and dermatitis, was synthesized using a related bromo-fluorobenzaldehyde.[2]
C5a Receptor Modulators4,5-disubstituted-2-arylpyrimidine compounds derived from a related benzaldehyde act as regulators of the mammalian complement C5a receptor for treating inflammatory and cardiovascular diseases.[2]
Pain and Neurological Disorders Vanilloid Receptor 1 (VR1) AntagonistsIndolyl urea compounds synthesized from a related bromo-fluorobenzaldehyde have been investigated as antagonists of the vanilloid receptor subtype 1 (VR1), a target for pain relief.[2]
Cardiovascular Diseases Na+/H+ Exchanger (NHE) InhibitorsCariporide (HOE-694), a drug for preventing and treating ischemic heart disease, was synthesized from a related bromo-fluorobenzaldehyde.[2]

Experimental Protocols

While specific protocols for this compound are scarce, the following sections provide representative methodologies for common synthetic transformations that could be adapted for this building block.

General Workflow for Utilizing a Halogenated Benzaldehyde Building Block in Drug Discovery

The following diagram illustrates a typical workflow from a building block like this compound to a potential drug candidate.

Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis (e.g., Aldol Condensation, Reductive Amination, Cross-Coupling) A->B C Library of Novel Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G H Clinical Trials G->H

A generalized workflow for drug discovery starting from a chemical building block.
Representative Protocol: Synthesis of a Chalcone Derivative

This protocol is a representative example of a Claisen-Schmidt condensation to form a chalcone, a common scaffold in medicinal chemistry. This can be adapted for this compound.

Reaction:

Materials:

  • This compound

  • Substituted Acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • Hydrochloric Acid (e.g., 1 M)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Büchner Funnel and Filter Paper

Procedure:

  • Dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Signaling Pathway Diagram (Hypothetical)

Given the potential of related compounds to act as kinase inhibitors, a derivative of this compound could potentially inhibit a signaling pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer.

MAPK_ERK_Pathway_Inhibition cluster_0 Cell Signaling Cascade cluster_1 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor Derivative of This compound Inhibitor->Raf

Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery. Its unique substitution pattern offers significant potential for the synthesis of novel small molecules with diverse pharmacological activities. While direct evidence of its application is limited, the successful use of its structural analogs in developing clinical candidates for a wide range of diseases underscores the potential of this compound. The provided protocols and workflows offer a foundational guide for researchers to begin exploring the utility of this compound in their own drug discovery programs. Further research into the synthetic derivatization and biological evaluation of compounds derived from this building block is warranted to fully realize its therapeutic potential.

References

The Role of Halogenated Benzoic and Pyrazole Carboxylic Acids in the Synthesis of Diamide Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction

Diamide insecticides, such as chlorantraniliprole and cyantraniliprole, represent a significant class of modern crop protection agents. Their efficacy against a broad spectrum of chewing pests, coupled with a favorable safety profile for non-target organisms, has made them indispensable tools in integrated pest management. The synthesis of these complex molecules relies on the precise assembly of key molecular building blocks. While the initial query focused on 2,3-Dibromo-6-fluorobenzaldehyde, extensive research has revealed that the core intermediates in the industrial synthesis of these prominent agrochemicals are primarily halogenated anthranilic acid derivatives and substituted pyrazole carboxylic acids. This document provides a detailed overview of the synthesis of these crucial intermediates and their subsequent condensation to form the final active ingredients.

Key Intermediates in Chlorantraniliprole Synthesis

The synthesis of chlorantraniliprole is a convergent process that involves the preparation of two key fragments, which are then coupled in the final step. These two critical intermediates are:

  • Intermediate A: 2-Amino-5-chloro-3-methylbenzoic acid

  • Intermediate B: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The following sections detail the synthetic protocols for these intermediates and their final coupling to yield chlorantraniliprole.

Synthesis of Intermediate A: 2-Amino-5-chloro-3-methylbenzoic acid

This intermediate provides the core aniline structure of the chlorantraniliprole molecule. A common synthetic route starts from m-toluic acid.

Experimental Protocol:

Step 1: Nitration of m-Toluic Acid

  • To a reaction vessel, add m-toluic acid.

  • Slowly add nitric acid (60-75% mass concentration) while maintaining the temperature between -20°C and 0°C. The volume ratio of m-toluic acid to nitric acid is typically 1g : (3-5) mL.[1]

  • Stir the mixture for 1-2 hours within this temperature range to yield 2-nitro-3-methylbenzoic acid.[1]

Step 2: Hydrogenation of 2-Nitro-3-methylbenzoic acid

  • Dissolve the 2-nitro-3-methylbenzoic acid obtained in the previous step in a suitable solvent for hydrogenation.

  • Add a hydrogenation catalyst (e.g., Palladium on carbon).

  • Carry out the hydrogenation reaction under a hydrogen atmosphere to reduce the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid.[1]

Step 3: Chlorination of 2-Amino-3-methylbenzoic acid

  • Dissolve the 2-amino-3-methylbenzoic acid in a suitable chlorination solvent.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or cyanuric chloride, and a radical initiator like benzoyl peroxide.[1][2]

  • Heat the reaction mixture, typically between 90-110°C, and stir for 1-2 hours.[1]

  • Upon completion, the reaction mixture is worked up, which may involve filtration, washing, and recrystallization to yield the final product, 2-amino-5-chloro-3-methylbenzoic acid.[2]

Quantitative Data:

StepStarting MaterialProductReagentsYieldPurityMelting Point
1-3m-Toluic Acid2-Amino-5-chloro-3-methylbenzoic acidNitric acid, Hydrogen, Chlorinating agent63.0-68.4% (overall)99.0-99.5%238-243°C

Synthesis of Intermediate B: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This pyrazole carboxylic acid derivative is the second key component in the synthesis of chlorantraniliprole. A common synthetic pathway starts from 2,3-dichloropyridine and hydrazine.

Experimental Protocol:

Step 1: Synthesis of 3-chloro-2-hydrazinylpyridine

  • React 2,3-dichloropyridine with hydrazine hydrate. This reaction typically involves heating the mixture to facilitate the nucleophilic substitution of one of the chlorine atoms by the hydrazine group.[3]

Step 2: Cyclization to form the Pyrazole Ring

  • The resulting 3-chloro-2-hydrazinylpyridine is then reacted with a suitable dielectrophile, such as diethyl maleate, to form the pyrazole ring through cyclization.[3][4]

Step 3: Bromination and Oxidation

  • The pyrazole ring is subsequently brominated using a brominating agent.[3]

  • This is followed by an oxidation step to form the carboxylic acid group. This can be achieved using oxidizing agents like potassium persulfate or potassium permanganate.[3][4]

Step 4: Hydrolysis

  • If the cyclization step results in an ester, a final hydrolysis step (e.g., using NaOH in methanol) is required to convert the ester to the carboxylic acid, yielding 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[3]

Quantitative Data:

StepStarting MaterialProductReagentsYieldPurityMelting Point
1-42,3-Dichloropyridine3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidHydrazine hydrate, Diethyl maleate, Brominating agent, Oxidizing agent41.3-41.87% (overall)≥98%180-185°C

Final Synthesis of Chlorantraniliprole

The final step in the synthesis of chlorantraniliprole is the amide coupling of the two key intermediates.

Experimental Protocol:

Step 1: Amidation of 2-Amino-5-chloro-3-methylbenzoic acid

  • The carboxylic acid of 2-amino-5-chloro-3-methylbenzoic acid is first converted to an amide by reacting it with methylamine.

Step 2: Amide Coupling

  • The resulting N-methyl-2-amino-5-chloro-3-methylbenzamide is then coupled with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

  • This coupling is typically facilitated by a coupling agent, such as methanesulfonyl chloride, in the presence of a base like pyridine or 3-picoline in a solvent like acetonitrile.[5]

  • Alternatively, the pyrazole carboxylic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the anthranilamide.[5]

Quantitative Data:

Starting MaterialsProductReagentsYield
N-methyl-2-amino-5-chloro-3-methylbenzamide and 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidChlorantraniliproleMethanesulfonyl chloride, PyridineHigh

Visualizing the Synthesis

Diagram 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

G cluster_0 Synthesis of Intermediate A m-Toluic_Acid m-Toluic Acid 2-Nitro-3-methylbenzoic_Acid 2-Nitro-3-methylbenzoic Acid m-Toluic_Acid->2-Nitro-3-methylbenzoic_Acid Nitration (HNO3) 2-Amino-3-methylbenzoic_Acid 2-Amino-3-methylbenzoic Acid 2-Nitro-3-methylbenzoic_Acid->2-Amino-3-methylbenzoic_Acid Hydrogenation (H2, Catalyst) Intermediate_A 2-Amino-5-chloro-3-methylbenzoic acid 2-Amino-3-methylbenzoic_Acid->Intermediate_A Chlorination (Chlorinating Agent)

Caption: Synthetic pathway for 2-Amino-5-chloro-3-methylbenzoic acid.

Diagram 2: Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

G cluster_1 Synthesis of Intermediate B 2,3-Dichloropyridine 2,3-Dichloropyridine 3-Chloro-2-hydrazinylpyridine 3-Chloro-2-hydrazinylpyridine 2,3-Dichloropyridine->3-Chloro-2-hydrazinylpyridine Hydrazinolysis (Hydrazine Hydrate) Pyrazole_Ester Pyrazole Ester Intermediate 3-Chloro-2-hydrazinylpyridine->Pyrazole_Ester Cyclization (Diethyl maleate) Intermediate_B 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Pyrazole_Ester->Intermediate_B Bromination, Oxidation, Hydrolysis

Caption: Synthetic pathway for the pyrazole carboxylic acid intermediate.

Diagram 3: Final Assembly of Chlorantraniliprole

G cluster_2 Chlorantraniliprole Synthesis Intermediate_A_Amide N-methyl-2-amino-5-chloro- 3-methylbenzamide Chlorantraniliprole Chlorantraniliprole Intermediate_A_Amide->Chlorantraniliprole Intermediate_B 3-Bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid Intermediate_B->Chlorantraniliprole Amide Coupling

Caption: Final coupling step to synthesize chlorantraniliprole.

The synthesis of advanced diamide insecticides like chlorantraniliprole is a testament to the power of strategic organic synthesis. By understanding the preparation of key intermediates such as 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, researchers can further innovate and develop new agrochemical solutions. The provided protocols and data serve as a valuable resource for scientists and professionals in the field, enabling the efficient and reproducible synthesis of these vital crop protection agents.

References

Application Notes and Protocols for Suzuki Coupling of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2][3] 2,3-Dibromo-6-fluorobenzaldehyde is a versatile building block, featuring two distinct bromine atoms that can be selectively functionalized to introduce molecular diversity. The electron-withdrawing nature of the aldehyde and fluorine groups, along with their steric influence, allows for potential regioselective Suzuki coupling reactions, making this substrate particularly interesting for the synthesis of polysubstituted aromatic compounds.

These application notes provide detailed protocols for performing Suzuki coupling reactions on this compound, offering guidance on achieving both mono- and di-arylation.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to involve three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species for transmetalation.[4]

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Mono-arylation of this compound

This protocol aims for the selective coupling at the more reactive bromine position, which is anticipated to be the one at the 2-position due to the electronic activation by the adjacent aldehyde group and potential steric hindrance at the 3-position.

Reaction Scheme:

Mono-arylation of this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound282.881.01.0
Arylboronic acid-1.11.1
Pd(PPh₃)₄1155.560.030.03
K₂CO₃138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (283 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-arylation of this compound

This protocol is designed to achieve coupling at both bromine positions, which may require more forcing conditions or a more active catalyst system compared to mono-arylation.

Reaction Scheme:

Di-arylation of this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound282.881.01.0
Arylboronic acid-2.22.2
Pd(dppf)Cl₂816.640.050.05
Cs₂CO₃325.823.03.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • In a dry Schlenk flask, combine this compound (283 mg, 1.0 mmol), the arylboronic acid (2.2 mmol), and cesium carbonate (977 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (41 mg, 0.05 mmol).

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of dihalogenated aromatic aldehydes, which can be adapted for this compound.

EntryHalide SubstrateArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)
14,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O9085 (mono)
24,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (3)Dioxane/H₂O10078 (di)
32,3-Dichlorobenzaldehyde4-Methoxyphenylboronic acidPd₂(dba)₃ (2), SPhos (4)K₃PO₄ (2)Toluene/H₂O10092 (mono)

Experimental Workflow

The general workflow for a Suzuki coupling reaction is depicted below.

Suzuki_Workflow A Reaction Setup B Addition of Reagents: - Aryl Halide - Boronic Acid - Base A->B C Inert Atmosphere (N₂ or Ar Purge) B->C D Addition of Catalyst and Solvent C->D E Heating and Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Workup F->G Reaction Complete H Quenching and Extraction G->H I Drying and Concentration H->I J Purification I->J K Column Chromatography J->K L Characterization K->L M NMR, MS, etc. L->M

General Suzuki Coupling Workflow.

Troubleshooting and Considerations

  • Regioselectivity: The relative reactivity of the two bromine atoms can be influenced by the choice of catalyst, ligand, base, and solvent. Milder conditions and less reactive catalysts tend to favor mono-arylation at the more activated position.

  • Homocoupling: A common side reaction is the homocoupling of the arylboronic acid.[5] Using a slight excess of the boronic acid and carefully controlling the reaction temperature can minimize this.

  • Dehalogenation: Reduction of the C-Br bond to a C-H bond can occur, particularly at higher temperatures or with certain catalyst systems.[6]

  • Catalyst Choice: For less reactive aryl bromides, or for achieving di-arylation, more active catalyst systems employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.[4]

  • Base Selection: The choice of base is crucial.[4] Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for more challenging couplings, while milder bases like K₂CO₃ or NaHCO₃ can be effective in many cases. The solubility of the base can also play a role.

By carefully selecting the reaction parameters, researchers can effectively utilize this compound as a versatile scaffold for the synthesis of a diverse range of complex aromatic molecules.

References

Application Notes and Protocols for the Heck Reaction of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Heck reaction with 2,3-Dibromo-6-fluorobenzaldehyde. Due to the polysubstituted nature of this substrate, particular attention is given to the reaction conditions that can influence regioselectivity and yield.

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] For a substrate such as this compound, the presence of two bromine atoms at the ortho and meta positions relative to the aldehyde, and a fluorine atom at the other ortho position, presents unique challenges and opportunities for selective functionalization. The electron-withdrawing nature of the aldehyde and fluorine atom, combined with the steric hindrance around the C2-Br bond, are critical factors in determining the reaction's outcome.

Regioselectivity Considerations

In polyhalogenated arenes, the site of the Heck coupling is influenced by a combination of steric and electronic factors. Generally, oxidative addition of the palladium catalyst is favored at the less sterically hindered and more electron-deficient C-Br bond. In the case of this compound, the C3-Br bond is less sterically hindered than the C2-Br bond, which is flanked by both a bromine and a fluorine atom. Therefore, selective reaction at the C3 position is generally expected. However, the choice of catalyst, ligand, and reaction conditions can be modulated to influence this selectivity.

Recommended Reaction Protocols

Based on established methodologies for the Heck reaction of sterically hindered and electron-deficient aryl bromides, two general protocols are provided below. These protocols can serve as a starting point and may require optimization for specific alkene coupling partners.

Protocol 1: Classical Heck Conditions with Phosphine Ligands

This protocol utilizes a traditional palladium source with a phosphine ligand, which is a widely applicable system for Heck couplings.

Table 1: Reaction Conditions for Protocol 1

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equivalent
Alkene Styrene or acrylate derivative1.2 - 1.5 equivalents
Palladium Catalyst Pd(OAc)₂1-5 mol%
Ligand PPh₃ or P(o-tol)₃2-10 mol%
Base Triethylamine (Et₃N) or K₂CO₃2.0 - 3.0 equivalents
Solvent DMF or NMPAnhydrous
Temperature 80 - 140 °CReaction progress should be monitored by TLC or GC-MS
Reaction Time 12 - 24 hours

Experimental Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Add the base (e.g., Et₃N, 3.0 mmol) and the alkene (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free Heck Conditions

Phosphine-free catalytic systems, often employing palladacycles or N-heterocyclic carbene (NHC) ligands, can offer enhanced stability and activity, particularly for challenging substrates.

Table 2: Reaction Conditions for Protocol 2

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equivalent
Alkene Styrene or acrylate derivative1.2 - 1.5 equivalents
Palladium Catalyst Herrmann's catalyst or Pd(OAc)₂ with an NHC precursor0.5-2 mol%
Base Cs₂CO₃ or K₃PO₄2.0 equivalents
Solvent Dioxane or DMAAnhydrous
Additives Tetrabutylammonium bromide (TBAB)Optional, can enhance reactivity
Temperature 100 - 150 °C
Reaction Time 8 - 16 hours

Experimental Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Herrmann's catalyst, 0.01 mmol, 1 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • If using an NHC ligand, add the NHC precursor salt and a suitable base to generate the carbene in situ.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., Dioxane, 5 mL) and the alkene (1.2 mmol) via syringe.

  • If using, add TBAB (1.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Visualizing the Heck Reaction

General Mechanism of the Heck Reaction

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene AlkeneComplex [Ar-Pd(II)-X(L)(alkene)] AlkeneCoord->AlkeneComplex MigratoryInsertion Migratory Insertion AlkeneComplex->MigratoryInsertion AlkylPd R-CH₂-CH(Ar)-Pd(II)-X(L) MigratoryInsertion->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride ProductComplex [Product-Pd(II)-H(X)(L)] BetaHydride->ProductComplex ReductiveElim Reductive Elimination ProductComplex->ReductiveElim Base Product Product ProductComplex->Product Product Release ReductiveElim->Pd0 - HB-X

Caption: A simplified catalytic cycle of the Heck reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Heck reaction in the laboratory.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Catalyst & Ligand - Base Assembly Assemble Glassware (Schlenk Flask) Reagents->Assembly Solvent Prepare Anhydrous Solvent Addition Add Reagents & Solvent Solvent->Addition Inert Inert Atmosphere (Ar or N₂) Assembly->Inert Inert->Addition Heating Heat to Reaction Temp. Addition->Heating Quench Cool and Quench Reaction Heating->Quench Monitor Progress Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: A typical experimental workflow for the Heck reaction.

Concluding Remarks

The Heck reaction of this compound offers a versatile route to synthesize complex, functionalized molecules. The protocols provided herein serve as a robust starting point for researchers. Careful optimization of the catalyst, ligand, base, and solvent system will be crucial for achieving high yields and desired regioselectivity for specific alkene coupling partners. It is highly recommended to perform small-scale test reactions to determine the optimal conditions before proceeding to a larger scale.

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones and related α,β-unsaturated ketones via the Claisen-Schmidt condensation, a variant of the aldol condensation, using 2,3-Dibromo-6-fluorobenzaldehyde as a key starting material. Chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are significant precursors in flavonoid biosynthesis and are recognized for their broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] The protocols detailed below are designed to be adaptable for various research and development applications.

Introduction to Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde lacking α-hydrogens, such as this compound, and an enolizable ketone or aldehyde.[4] This reaction is typically base-catalyzed and results in the formation of a β-hydroxy carbonyl intermediate, which readily dehydrates to yield the more stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone.[5][6] The reaction is highly efficient as self-condensation of the aromatic aldehyde is not possible, and the self-condensation of many ketones is often kinetically disfavored under these conditions.[7]

Applications in Medicinal Chemistry

Chalcone derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological properties. The reactive α,β-unsaturated carbonyl moiety is a key pharmacophore responsible for many of these activities.[1][2] Documented biological activities of various chalcone derivatives include:

  • Anticancer[1][2]

  • Anti-inflammatory[1]

  • Antimicrobial (antibacterial and antifungal)[1][2][8][9]

  • Antiviral[1][2]

  • Antioxidant[1]

The synthesis of novel chalcones from this compound introduces a unique substitution pattern that can be explored for the development of new therapeutic agents.

Experimental Protocols

The following protocols are generalized methods for the synthesis of chalcones via Claisen-Schmidt condensation and can be adapted for reactions involving this compound.

Protocol 1: Base-Catalyzed Condensation in an Alcoholic Solvent

This is a widely used method for the synthesis of chalcones.

Materials:

  • This compound

  • An appropriate ketone (e.g., acetophenone or a substituted acetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%) or Methanol

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable reaction vessel, dissolve the ketone (1 equivalent) in ethanol.

  • Add an aqueous solution of NaOH or KOH (typically 1-2 equivalents) to the ketone solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in ethanol to the cooled, stirred mixture.[10]

  • Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, and the formation of a precipitate is often observed.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.[11]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.[5][12]

Protocol 2: Solvent-Free Aldol Condensation

This "green chemistry" approach minimizes solvent waste.

Materials:

  • This compound

  • An appropriate ketone (e.g., acetophenone)

  • Solid NaOH or KOH pellets

  • Mortar and pestle

  • Filtration apparatus

Procedure:

  • In a mortar, combine this compound (1 equivalent), the ketone (1 equivalent), and solid NaOH or KOH (1 equivalent).[10][12]

  • Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically become a thick paste or solid.[10][12]

  • Add cold water to the mortar and continue to mix to break up the solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove the base.[12]

  • Allow the product to air dry.

  • Further purify the product by recrystallization from a suitable solvent like 95% ethanol.[10][12]

Data Presentation

The following tables summarize typical reaction conditions and parameters for Claisen-Schmidt condensations based on literature for analogous substituted benzaldehydes. These can be used as a starting point for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Chalcone Synthesis

ParameterMethod 1: Alcoholic SolventMethod 2: Solvent-Free
Aldehyde Substituted BenzaldehydeSubstituted Benzaldehyde
Ketone Acetophenone or derivativeAcetophenone or derivative
Base NaOH or KOH (aqueous solution)Solid NaOH or KOH
Solvent Ethanol or MethanolNone
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 2 - 24 hours10 - 30 minutes
Work-up Precipitation in water, filtrationWashing with water, filtration
Purification RecrystallizationRecrystallization

Table 2: Example Molar Equivalents

ReactantEquivalents
Aromatic Aldehyde1.0
Ketone1.0 - 1.2
Base (NaOH/KOH)1.0 - 2.0

Visualizations

General Reaction Scheme for Chalcone Synthesis

The following diagram illustrates the Claisen-Schmidt condensation between an aromatic aldehyde and acetophenone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2,3-Dibromo-6- fluorobenzaldehyde E Chalcone Derivative A->E B Ketone (e.g., Acetophenone) B->E C Base (NaOH or KOH) C->E D Solvent (e.g., Ethanol) or Solvent-Free D->E F Water

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Workflow for Chalcone Synthesis and Purification

This diagram outlines the typical laboratory workflow for synthesizing and purifying chalcones.

G start Start reactants Combine Aldehyde, Ketone, and Base start->reactants reaction Stir at Appropriate Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction (e.g., with water) monitoring->workup Complete filtration Filter Crude Product workup->filtration purification Recrystallize from Suitable Solvent filtration->purification characterization Characterize Product (NMR, IR, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for chalcone synthesis.

Potential Signaling Pathways Modulated by Chalcones

Chalcones are known to interact with various biological targets. This diagram illustrates a simplified overview of potential signaling pathways that could be investigated for novel chalcone derivatives.

G cluster_cellular_effects Cellular Effects cluster_pathways Potential Signaling Pathways chalcone Chalcone Derivative (from this compound) antimicrobial Antimicrobial Action chalcone->antimicrobial Direct Effect nfkb NF-κB Pathway chalcone->nfkb Inhibition mapk MAPK Pathway chalcone->mapk Modulation pi3k PI3K/Akt Pathway chalcone->pi3k Inhibition apoptosis Apoptosis Induction cell_cycle Cell Cycle Arrest inflammation Anti-inflammatory Response nfkb->inflammation mapk->apoptosis pi3k->cell_cycle

Caption: Potential biological targets of chalcone derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Organic Molecules Using 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential synthetic utility of 2,3-Dibromo-6-fluorobenzaldehyde as a versatile building block in the synthesis of novel organic molecules. Due to the limited specific literature on this particular isomer, the following protocols for key transformations are based on established methods for analogous dihalogenated aromatic compounds. These methodologies, including Suzuki and Sonogashira cross-coupling reactions and the synthesis of heterocyclic scaffolds, offer a strategic starting point for the elaboration of this compound into diverse and complex molecular architectures relevant to pharmaceutical and materials science research.

Overview of Synthetic Potential

This compound incorporates several key reactive sites, making it a highly attractive starting material for organic synthesis. The presence of two distinct bromine atoms allows for selective or sequential cross-coupling reactions, enabling the stepwise introduction of different functionalities. The fluorine atom can influence the electronic properties and metabolic stability of the final products, a desirable feature in drug discovery.[1] The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations, reductive aminations, and cycloadditions, to construct various heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[2] For this compound, the differential reactivity of the bromine atoms may allow for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds by reacting an organoboron species with an organic halide.[3] This reaction is fundamental in the synthesis of numerous pharmaceutical compounds and functional materials.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of di-bromoaryl compounds.[4]

Reaction:

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis. [5]

This protocol is based on general procedures for Sonogashira coupling of aryl bromides. [1] Reaction:

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents for mono-alkynylation, 2.5 equivalents for di-alkynylation)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium and copper catalysts.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Quantitative Data (Representative for Di-bromoaryl Compounds):

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-3-bromo-6-fluorobenzaldehyde70-85
2Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-3-bromo-6-fluorobenzaldehyde65-80
31-Hexyne2,3-Bis(hex-1-yn-1-yl)-6-fluorobenzaldehyde55-70

Note: Yields are estimates based on similar reactions and will require optimization for this compound.

Sonogashira Coupling Workflow

Sonogashira_Coupling Start Start Materials: This compound Terminal Alkyne Base (e.g., TEA) Reaction Reaction Conditions: RT to 60 °C, 6-18h Inert Atmosphere Start->Reaction Catalysts Catalysts: Pd(PPh₃)₂Cl₂ CuI Catalysts->Reaction Solvent Solvent: THF or DMF Solvent->Reaction Workup Workup: Filtration through Celite Aqueous Wash Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Mono- or Di-alkynylated Benzaldehyde Purification->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound is a key feature for the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry.

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities.

This is a general protocol for the Biginelli reaction.

Reaction:

Materials:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 equivalent)

  • Urea or Thiourea (1.5 equivalents)

  • Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid) (catalytic amount)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the β-ketoester, and urea in the solvent.

  • Add the acid catalyst to the mixture.

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data (Representative for Aromatic Aldehydes):

Entryβ-KetoesterCatalystYield (%)
1Ethyl acetoacetateHCl70-90
2Methyl acetoacetatep-TSA65-85
3Ethyl benzoylacetateYb(OTf)₃75-95

Note: Yields are estimates based on similar reactions and will require optimization.

Biginelli Reaction Logical Flow

Biginelli_Reaction Aldehyde This compound Reaction One-Pot Reaction Acid Catalyst Reflux Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea / Thiourea Urea->Reaction Intermediate Acyliminium Ion Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Dihydropyrimidinone Product Cyclization->Product

Caption: Logical flow diagram for the Biginelli reaction.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of novel organic molecules. The presence of multiple, differentially reactive functional groups provides a platform for the strategic construction of complex molecular frameworks. The provided protocols, based on well-established methodologies for analogous compounds, offer a solid foundation for researchers to begin exploring the synthetic potential of this versatile reagent in drug discovery and materials science. It is important to note that optimization of reaction conditions will be necessary to achieve optimal yields and selectivity for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,3-Dibromo-6-fluorobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and positional isomers. Isomeric impurities, in particular, can be challenging to separate due to their similar physical properties.

Q2: Which purification techniques are most effective for this compound?

A2: Silica gel column chromatography is a highly effective method for purifying this compound, capable of achieving high purity levels (≥99.0%).[1][2] Recrystallization can also be employed, though finding a suitable solvent system may require some experimentation.

Q3: What is a typical solvent system for column chromatography of this compound?

A3: A common eluent system for purifying related halogenated benzaldehydes is a mixture of ethyl acetate and petroleum ether.[1][2] The optimal ratio will depend on the specific impurities present, but starting with a low polarity mixture (e.g., 1:30 ethyl acetate:petroleum ether) and gradually increasing the polarity is a good strategy.[1]

Q4: How can I monitor the progress of the column chromatography?

A4: The separation can be monitored using Thin Layer Chromatography (TLC). Staining with a potassium permanganate solution or using a UV lamp can help visualize the spots, as aromatic aldehydes are often UV active.

Q5: The purified product is a solid. What is its expected melting point?

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Symptoms:

  • The crude product appears as a dark oil or discolored solid.

  • TLC analysis shows multiple spots of comparable intensity.

Possible Causes:

  • Incomplete reaction or presence of significant side products.

  • Inefficient removal of acidic or basic impurities during the aqueous wash steps.

Solutions:

  • Optimize the work-up: Ensure thorough washing with a saturated sodium bicarbonate or sodium sulfite solution to remove acidic impurities. Follow with water and brine washes to remove inorganic salts.

  • Proceed with column chromatography: A well-optimized column is essential for separating complex mixtures.

Problem 2: Difficulty with Column Chromatography

Symptoms:

  • Poor separation of the desired product from an impurity (co-elution).

  • The compound is streaking on the TLC plate or column.

  • Very slow elution from the column.

Possible Causes:

  • Inappropriate solvent system (polarity is too high or too low).

  • The compound may be slightly acidic, leading to interaction with the silica gel.

  • The column may be overloaded with the crude product.

Solutions:

  • Optimize the eluent: Systematically test different ratios of ethyl acetate and petroleum ether using TLC to find the optimal separation. For very non-polar impurities, pure hexane might be a better starting solvent.

  • Use a modified silica gel: Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to suppress the acidity of the silica and reduce streaking of acidic compounds.

  • Adjust the load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Problem 3: Challenges with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystals form even after cooling and scratching.

  • The resulting crystals are of low purity.

Possible Causes:

  • The chosen solvent is too good a solvent for the compound at all temperatures.

  • The cooling process is too rapid.

  • Significant amounts of impurities are inhibiting crystallization.

Solutions:

  • Screen for suitable solvents: A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., hexane, ethanol, isopropanol, toluene, or mixtures thereof).

  • Slow cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Pre-purify by another method: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Quantitative Data Summary

The following table summarizes the purity and yield data for the purification of a closely related compound, 2-bromo-6-fluorobenzaldehyde, using silica gel column chromatography. This data suggests that high purity can be achieved for halogenated fluorobenzaldehydes with this technique.

Purification MethodEluent System (Ethyl Acetate:Petroleum Ether)Initial Purity (GC)Final Purity (GC)YieldReference
Silica Gel Column Chromatography1:895.6%99.6%65.8%[2]
Silica Gel Column Chromatography1:30Not Specified99.7%68.7%[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline based on methods used for similar compounds.

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (slurry packing with the initial eluent is recommended).

    • Equilibrate the column by running several column volumes of the starting eluent (e.g., 1:30 ethyl acetate:petroleum ether) through the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent mixture.

    • Collect fractions and monitor their composition by TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 1:20, then 1:10 ethyl acetate:petroleum ether).

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: General Guideline for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot.

    • Allow the hot solution to cool to see if crystals form.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2,3-Dibromo-6- fluorobenzaldehyde Workup Aqueous Wash (NaHCO3, H2O, Brine) Crude_Product->Workup Column_Chromatography Silica Gel Column Chromatography Workup->Column_Chromatography Primary Method Recrystallization Recrystallization Workup->Recrystallization Alternative/Secondary Purity_Analysis Purity Analysis (GC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions Start Impure Product Co_elution Co-elution of Impurities Start->Co_elution Streaking Compound Streaking Start->Streaking Slow_Elution Slow Elution Start->Slow_Elution Oiling_Out Compound Oils Out Start->Oiling_Out No_Crystals No Crystal Formation Start->No_Crystals Optimize_Eluent Optimize Eluent Polarity Co_elution->Optimize_Eluent Modify_Silica Add Triethylamine to Eluent Streaking->Modify_Silica Slow_Elution->Optimize_Eluent Check_Loading Reduce Column Loading Slow_Elution->Check_Loading Screen_Solvents Screen Different Solvents Oiling_Out->Screen_Solvents Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling No_Crystals->Screen_Solvents Induce_Crystallization Scratch Flask / Add Seed Crystal No_Crystals->Induce_Crystallization

References

Identifying and minimizing byproducts in 2,3-Dibromo-6-fluorobenzaldehyde reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Dibromo-6-fluorobenzaldehyde. The information provided is designed to help identify and minimize the formation of byproducts during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While direct dibromination of 6-fluorobenzaldehyde is a potential route, it can be challenging due to the directing effects of the substituents and the sensitivity of the aldehyde group. An alternative method described in patent literature involves the bromination of 2-bromo-6-fluorotoluene followed by oxidation of the methyl group to an aldehyde.[1][2] This multi-step approach can offer better control over the regioselectivity of the bromination.

Q2: What are the primary byproducts I should expect when synthesizing this compound?

A2: The primary byproducts in the synthesis of this compound can be categorized as follows:

  • Oxidation Product: The most significant byproduct is often 2,3-Dibromo-6-fluorobenzoic acid, formed by the oxidation of the aldehyde group.[3] Aldehydes are susceptible to oxidation, especially under bromination conditions.

  • Isomeric Dibromination Products: Due to the directing effects of the fluorine (ortho-, para-directing) and the aldehyde (meta-directing) groups, other dibrominated isomers can form.[4][5] These may include 2,5-Dibromo-6-fluorobenzaldehyde and 3,4-Dibromo-6-fluorobenzaldehyde.

  • Monobrominated Intermediates: Incomplete reaction can result in the presence of monobrominated benzaldehydes, such as 2-Bromo-6-fluorobenzaldehyde or 3-Bromo-6-fluorobenzaldehyde.

  • Over-brominated Products: Although less common, the introduction of a third bromine atom to the aromatic ring is a possibility under harsh reaction conditions.

Q3: How can I monitor the progress of the reaction and identify byproducts?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By comparing the reaction mixture to the starting material and a pure standard of the desired product (if available), you can track the consumption of the reactant and the formation of new spots, which may indicate byproducts. For more detailed analysis and quantification, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended. A developed low thermal mass GC (LTM GC) method has been shown to be effective in separating isomers of bromofluorobenzaldehyde.[6]

Q4: What are the recommended purification methods to isolate this compound?

A4: Column chromatography on silica gel is a standard and effective method for purifying the desired product from byproducts. The choice of eluent system will depend on the polarity of the components in the mixture. A common starting point is a mixture of hexane and ethyl acetate. Recrystallization can also be an effective technique for obtaining highly pure product, provided a suitable solvent is found. For the removal of the acidic byproduct, 2,3-Dibromo-6-fluorobenzoic acid, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction.- Monitor the reaction closely by TLC or GC to ensure completion. - Consider increasing the reaction time or temperature cautiously.
- Significant formation of byproducts.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions.
- Loss of product during workup and purification.- Ensure efficient extraction and careful handling during purification steps.
Presence of a significant amount of acidic byproduct - Oxidation of the aldehyde group.[3]- Use milder brominating agents. - Control the reaction temperature carefully; avoid excessive heat. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. - During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.
Formation of multiple isomeric dibrominated products - Lack of regioselectivity in the bromination reaction.[4][5]- The choice of brominating agent and catalyst can influence regioselectivity. Consider exploring different systems. - A multi-step synthesis starting from a pre-functionalized precursor (e.g., 2-bromo-6-fluorotoluene) may offer better control.[1][2]
Presence of monobrominated intermediates - Insufficient amount of brominating agent. - Reaction not run to completion.- Ensure the correct stoichiometry of the brominating agent. - Increase the reaction time and monitor for the disappearance of the monobrominated intermediate by TLC or GC.
Difficulty in separating the desired product from isomers - Similar polarities of the isomeric byproducts.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a more efficient separation technique like preparative HPLC. - Analytical methods such as specialized GC can be used to confirm the purity of the final product.[6]

Experimental Protocols

The following is a generalized experimental protocol for the dibromination of a substituted benzaldehyde. Note: This is a hypothetical procedure and should be adapted and optimized for the specific synthesis of this compound based on laboratory safety protocols and preliminary small-scale experiments.

Generalized Protocol for Electrophilic Bromination:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), dissolve the starting material (e.g., 6-fluorobenzaldehyde) in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., iron powder, anhydrous aluminum chloride, or iron(III) bromide).

  • Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be done at a rate that maintains the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis.

Byproduct_Formation_Pathway cluster_byproducts Potential Byproducts 6-Fluorobenzaldehyde 6-Fluorobenzaldehyde Monobrominated Intermediates Monobrominated Intermediates 6-Fluorobenzaldehyde->Monobrominated Intermediates Br2, Lewis Acid This compound This compound Monobrominated Intermediates->this compound Br2, Lewis Acid Isomeric Dibromo Byproducts Isomeric Dibromo Byproducts Monobrominated Intermediates->Isomeric Dibromo Byproducts Br2, Lewis Acid 2,3-Dibromo-6-fluorobenzoic Acid 2,3-Dibromo-6-fluorobenzoic Acid This compound->2,3-Dibromo-6-fluorobenzoic Acid Oxidation

Caption: Reaction pathway showing the formation of the desired product and key byproducts.

Troubleshooting_Workflow start Reaction Complete? low_yield Low Yield start->low_yield No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction byproducts Significant Byproducts low_yield->byproducts purification_issue Purification Issues low_yield->purification_issue optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions byproducts->optimize_conditions optimize_purification Optimize Purification Method (Solvent System, Technique) purification_issue->optimize_purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 2,3-Dibromo-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of selective functionalization of this versatile building block.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst.- Ensure the use of a fresh, high-quality palladium precatalyst. Consider using a pre-activated catalyst or adding a reducing agent if starting with a Pd(II) source. - Verify the integrity of the ligand; some phosphine ligands can be air-sensitive. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
2. Inappropriate base.- The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig and Sonogashira reactions, stronger bases such as NaOtBu or K₃PO₄ may be necessary. - Ensure the base is anhydrous, as water can interfere with certain reactions.
3. Low reaction temperature.- While some modern catalyst systems work at room temperature, many cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.
Poor Site-Selectivity (Mixture of Mono-substituted Isomers) 1. Suboptimal ligand.- The ligand plays a crucial role in determining site-selectivity. For preferential coupling at the C3 position (ortho to the aldehyde), sterically bulky ligands such as XPhos or SPhos may be effective. For the C2 position, different ligand electronics and sterics might be required. A ligand screening is often necessary.
2. Reaction conditions favoring dual reactivity.- Lowering the reaction temperature can sometimes improve selectivity. - Titrating the amount of the coupling partner (e.g., using slightly less than one equivalent of boronic acid in a Suzuki reaction) can favor mono-substitution.
Formation of Di-substituted Product 1. Excess of coupling partner.- Use a stoichiometric amount or a slight deficiency of the organometallic reagent or amine/alkyne.
2. High catalyst loading or prolonged reaction time.- Reduce the catalyst loading once optimal conditions for mono-substitution are found. - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is formed.
Homocoupling of the Coupling Partner (e.g., Biaryl from Boronic Acid) 1. Presence of oxygen.- Rigorous degassing of the reaction mixture is essential to prevent oxidative homocoupling.
2. Inefficient transmetalation.- Ensure the chosen base is effective for the specific coupling partner. For boronic acids, the formation of the boronate salt is crucial for transmetalation.
Dehalogenation of the Starting Material 1. Presence of a hydrogen source.- Ensure solvents are anhydrous and that the base is not a significant source of water or protic impurities.
2. Catalyst system promoting hydrodehalogenation.- Certain ligands and reaction conditions can favor this side reaction. Screening different ligands may be necessary to minimize dehalogenation.
Decomposition of the Aldehyde Functionality 1. Harsh reaction conditions.- The aldehyde group can be sensitive to strong bases and high temperatures. Consider using milder bases (e.g., K₃PO₄ instead of NaOtBu) and the lowest effective temperature.
2. Incompatible reagents.- Ensure that the nucleophile (amine, organometallic reagent) does not react with the aldehyde under the reaction conditions. If necessary, protection of the aldehyde group may be required.

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The relative reactivity of the two bromine atoms is influenced by a combination of electronic and steric effects, as well as the specific reaction conditions. The C3-Br is ortho to the electron-withdrawing aldehyde group, which can increase its reactivity towards oxidative addition. The C2-Br is ortho to the electron-withdrawing fluorine atom. The choice of ligand is a critical factor in controlling which site reacts preferentially.[1][2]

Q2: How can I achieve selective mono-substitution at the C3 position?

A2: To favor mono-substitution at the C3 position (ortho to the aldehyde), you can often employ sterically hindered and electron-rich phosphine ligands. These bulky ligands can create a steric environment that favors reaction at the more accessible C3 position. Additionally, carefully controlling the stoichiometry of your coupling partner (using 1.0 equivalent or slightly less) is crucial to prevent di-substitution.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with an arylboronic acid?

A3: A good starting point for a selective mono-Suzuki coupling would be to use a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos. A common base to try is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water at a temperature ranging from 80 to 110 °C.

Q4: For a Sonogashira coupling, what conditions should I start with to couple a terminal alkyne?

A4: For a Sonogashira reaction, a typical catalyst system includes a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3][4] An amine base such as triethylamine (TEA) or diisopropylamine (DIPEA) is commonly used, often serving as the solvent as well. The reaction is typically run at room temperature to moderately elevated temperatures. To achieve selectivity, a careful choice of ligand on the palladium catalyst may be necessary.

Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A5: For a Buchwald-Hartwig amination, the choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being required.[5][6] The selection of the phosphine ligand is also paramount for achieving good yields and selectivity. Ligands such as XPhos, RuPhos, or BrettPhos have shown broad utility in C-N coupling reactions.[5] The reaction is typically performed in an anhydrous aprotic solvent like toluene or dioxane.

Experimental Protocols

Below are representative, generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Selective Mono-Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Procedure for Selective Mono-Sonogashira Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-5 mol%).

  • The flask is evacuated and backfilled with an inert atmosphere.

  • Add the degassed solvent (e.g., triethylamine or THF/triethylamine).

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • The reaction is stirred at the desired temperature (e.g., room temperature to 60 °C) and monitored by TLC or LC-MS.

  • After completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Protocol 3: General Procedure for Selective Mono-Buchwald-Hartwig Amination
  • To a glovebox or an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 eq.).

  • Add this compound (1.0 eq.).

  • Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1 eq.).

  • Heat the reaction to the desired temperature (e.g., 90-110 °C) and monitor its progress.

  • Once the reaction is complete, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for achieving selective mono-cross-coupling on di-substituted aryl bromides. These serve as a starting point for optimization with this compound.

Table 1: Representative Conditions for Selective Mono-Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O100
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O90

Table 2: Representative Conditions for Selective Mono-Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)
Pd(PPh₃)₂Cl₂ (3)CuI (5)TEATHF/TEA60
Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPEADMF80
PdCl₂(dppf) (3)CuI (5)Cs₂CO₃ (2 eq.)Dioxane90

Table 3: Representative Conditions for Selective Mono-Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene110
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (1.5)Dioxane100
G3-XPhos (2)-LHMDS (1.2)THF80

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Coupling Partner, Base catalyst Add Pd Precatalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Target Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract & Wash quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic start Low/No Product Formation check_catalyst Check Catalyst System (Activity, Degassing) start->check_catalyst check_conditions Vary Reaction Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions check_selectivity Poor Selectivity? check_conditions->check_selectivity screen_ligands Screen Ligands check_selectivity->screen_ligands Yes side_reactions Side Reactions Observed? (Homocoupling, Dehalogenation) check_selectivity->side_reactions No success Successful Optimization screen_ligands->success adjust_stoichiometry Adjust Stoichiometry adjust_stoichiometry->success side_reactions->adjust_stoichiometry Di-substitution optimize_degassing Improve Degassing side_reactions->optimize_degassing Homocoupling change_base Change Base/Solvent side_reactions->change_base Dehalogenation optimize_degassing->success change_base->success

Caption: Troubleshooting flowchart for optimizing cross-coupling reactions.

References

Technical Support Center: 2,3-Dibromo-6-fluorobenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dibromo-6-fluorobenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a substituted aromatic aldehyde. Its structure, featuring two bromine atoms and a fluorine atom on the benzaldehyde ring, makes it a versatile synthetic intermediate. The electron-withdrawing nature of the halogen substituents and the aldehyde group enhances its reactivity in various organic transformations. It is primarily used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and materials science. For instance, it has been used in the synthesis of potential anti-cancer and anti-inflammatory agents.

2. What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: 4°C is ideal for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidation.

  • Light: Protect from light to prevent potential photodegradation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

3. What are the main safety hazards associated with this compound?

The compound is classified as an irritant and may be harmful if swallowed. It can cause skin and eye irritation, as well as respiratory irritation. When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Troubleshooting Guides

General Stability and Handling

Q1: I've noticed a discoloration of my this compound sample over time. What could be the cause?

A1: Discoloration, often appearing as a yellowish or brownish tint, is a common sign of degradation. This can be caused by several factors:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of halogenated aromatic compounds.

  • Contamination: Trace impurities from the synthesis or improper handling can catalyze degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light.

  • Purity Check: Analyze the discolored sample using techniques like NMR or GC-MS to identify degradation products or impurities.

  • Purification: If the discoloration is minor, you may be able to purify the compound by recrystallization or column chromatography. However, for highly discolored samples, it is advisable to use a fresh batch for sensitive reactions.

Q2: My compound shows poor solubility in a particular solvent. What can I do?

A2: this compound is generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: Try a range of solvents with varying polarities.

  • Warming: Gently warming the mixture may aid dissolution. However, be cautious as excessive heat can promote degradation.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve dissolution.

Reaction-Specific Issues

Q3: I am getting a low yield in a Grignard reaction with this compound. What are the possible reasons?

A3: Low yields in Grignard reactions with this substrate can be attributed to several factors:

  • Steric Hindrance: The ortho-bromo and ortho-fluoro substituents create significant steric hindrance around the aldehyde group, which can impede the approach of the Grignard reagent.

  • Side Reactions: The Grignard reagent can act as a base, leading to deprotonation if there are any acidic protons in the reaction mixture. It can also react with the aryl halides via a halogen-metal exchange, although this is less likely with aryl bromides compared to iodides.

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

Troubleshooting Steps:

  • Use of a More Reactive Grignard Reagent: Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent.

  • Reaction Conditions: Try varying the reaction temperature. Sometimes, higher temperatures can overcome the steric hindrance, but this may also lead to more side products.

  • Slow Addition: Add the Grignard reagent slowly to the solution of the aldehyde at a low temperature (e.g., 0°C or -78°C) to minimize side reactions.

Q4: My Wittig reaction with this compound is not proceeding to completion. What could be the issue?

A4: The Wittig reaction is a robust method for forming alkenes from aldehydes. If you are facing issues, consider the following:

  • Ylide Formation: Ensure that the phosphonium salt is fully deprotonated to form the ylide. The choice of base is critical; for stabilized ylides, a weaker base may be sufficient, but for non-stabilized ylides, a strong base like n-butyllithium or sodium hydride is necessary.

  • Steric Hindrance: Similar to the Grignard reaction, the ortho-substituents can hinder the approach of the bulky ylide.

  • Ylide Stability: The stability of the ylide can affect its reactivity.

Troubleshooting Steps:

  • Optimize Ylide Generation: Ensure anhydrous conditions and the correct stoichiometry of the base.

  • Reaction Temperature: Some Wittig reactions require elevated temperatures to proceed at a reasonable rate.

  • Use of a Horner-Wadsworth-Emmons (HWE) Reagent: HWE reagents are often more reactive than their Wittig counterparts and can be a good alternative for sterically hindered aldehydes.

Quantitative Data

Currently, there is limited publicly available quantitative data on the stability of this compound under various conditions. The following table is a template that can be populated as data becomes available.

ConditionParameterValueNotes
Thermal Stability Decomposition TemperatureData not available
pH Stability Half-life at pH 4Data not availableSusceptible to degradation under strong acidic or basic conditions.
Half-life at pH 7Data not availableGenerally stable at neutral pH for short periods.
Half-life at pH 10Data not available
Photostability Quantum Yield of DegradationData not availableHalogenated aromatic compounds are known to be susceptible to photodegradation.

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction

This protocol provides a general guideline for performing a Wittig reaction with this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide.

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-BuLi in hexanes to the suspension via the dropping funnel. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 1 hour.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Purification by Recrystallization

If the compound has minor impurities, recrystallization can be an effective purification method.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate)

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot solvent or solvent mixture.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Starting Materials (e.g., this compound) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup reaction Chemical Transformation (e.g., Wittig, Grignard) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quenching Quenching monitoring->quenching If complete extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Column Chromatography, Recrystallization) drying->purification characterization Characterization (NMR, MS, IR) purification->characterization purity_check Purity Assessment (HPLC, GC) characterization->purity_check

Caption: General workflow for reactions involving this compound.

Logical_Relationship Role in Drug Discovery cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization cluster_screening Screening & Optimization start_mat Simple Precursors synth_aldehyde Synthesis of This compound start_mat->synth_aldehyde aldehyde This compound synth_aldehyde->aldehyde reaction Chemical Reactions (e.g., Suzuki Coupling, Amidation) aldehyde->reaction derivatives Diverse Library of Derivatives reaction->derivatives screening Biological Screening derivatives->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of this compound as a building block in drug discovery.

Technical Support Center: 2,3-Dibromo-6-fluorobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 2,3-Dibromo-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile reagent in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a valuable building block in medicinal chemistry and materials science. Its multiple reaction sites—an aldehyde group and two bromine atoms at different positions—allow for sequential and site-selective functionalization. It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to introduce diverse aryl, heteroaryl, or alkynyl moieties. The aldehyde group can be used for forming heterocycles, imines, or can be converted to other functional groups.

Q2: What are the key safety considerations when working with this compound?

A2: this compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Q3: How should this compound be stored?

A3: This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Q4: Which of the two bromine atoms is more reactive in a typical cross-coupling reaction?

A4: In polyhalogenated aromatic compounds, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F.[1] For this compound, the relative reactivity of the two bromine atoms can be influenced by both electronic and steric factors. The bromine at the 3-position is generally more sterically hindered due to the adjacent bromine at the 2-position. However, electronic effects of the fluorine and aldehyde groups also play a role. Site-selectivity can often be controlled by carefully choosing the catalyst, ligands, and reaction conditions.[2]

Troubleshooting Guides for Common Reactions

This section provides troubleshooting advice for common issues encountered during Suzuki-Miyaura and Sonogashira coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Issue 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a more stable pre-catalyst such as PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂. The formation of palladium black indicates catalyst decomposition.[3]
Inefficient Base The choice of base is critical. For aryl bromides, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Poor Solvent Quality Use anhydrous and degassed solvents. Oxygen can oxidize the Pd(0) catalyst. Common solvents include toluene, dioxane, or DMF. Degas the solvent by bubbling with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, aryl bromides often require heating. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Issue 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid)

Possible Cause Suggested Solution
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture. Oxygen can promote the homocoupling of the boronic acid.
Incorrect Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to favor the cross-coupling reaction.
Sub-optimal Ligand The ligand choice can influence the relative rates of cross-coupling versus homocoupling. Consider screening different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos).
Sonogashira Coupling

Issue 1: Failure of the Reaction to Initiate

Possible Cause Suggested Solution
Inactive Copper Co-catalyst Copper(I) salts are sensitive to oxidation. Use freshly opened or properly stored CuI. The color of CuI should be off-white or tan; a green or blue color indicates oxidation.[3]
Inappropriate Base A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and often serves as the solvent or co-solvent. Ensure the amine is distilled and dry, as impurities can poison the catalyst.[3]
Low Purity of Alkyne Ensure the terminal alkyne is pure and free from contaminants. If it is a volatile alkyne, ensure the reaction is performed in a sealed vessel to prevent its evaporation.[3]

Issue 2: Alkyne Homocoupling (Glaser Coupling)

Possible Cause Suggested Solution
Presence of Oxygen Glaser coupling is an oxidative process. It is crucial to maintain anaerobic conditions throughout the reaction setup and duration.
Excess Copper Catalyst High concentrations of the copper co-catalyst can favor homocoupling. Reduce the amount of CuI used.
Copper-Free Conditions If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol. These methods often require specific ligands and stronger bases.[4]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand if required.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Sonogashira Cross-Coupling Reaction
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide (0.06 mmol).

  • Add degassed solvent (e.g., THF or DMF, 10 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following tables provide representative data for typical cross-coupling reactions with aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃Dioxane801892
3Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O902485

Table 2: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60890
2Pd(PPh₃)₄ (3)CuI (5)DIPEADMFRT1288
3Pd₂(dba)₃ (1.5)-Cs₂CO₃Dioxane801675 (Copper-free)

Visualized Workflows and Logic

Troubleshooting_Suzuki_Coupling start Start Suzuki Reaction check_conversion Low or No Conversion? start->check_conversion side_products Side Products Observed? check_conversion->side_products No catalyst Check Catalyst Activity - Use fresh catalyst - Consider a pre-catalyst check_conversion->catalyst Yes success Successful Reaction side_products->success No oxygen Exclude Oxygen - Use inert atmosphere - Degas solvents side_products->oxygen Yes base Optimize Base - Use anhydrous, fine powder - Screen different bases catalyst->base solvent Improve Solvent Quality - Use anhydrous, degassed solvent base->solvent temperature Increase Temperature - Monitor for decomposition solvent->temperature temperature->check_conversion stoichiometry Adjust Stoichiometry - Use slight excess of boronic acid oxygen->stoichiometry ligand Screen Ligands - PPh3, P(t-Bu)3, etc. stoichiometry->ligand ligand->side_products

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

Experimental_Workflow_Sonogashira cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents 1. Add this compound, Pd catalyst, and CuI to a Schlenk flask add_solvents 2. Add degassed solvent and amine base prep_reagents->add_solvents add_alkyne 3. Add terminal alkyne add_solvents->add_alkyne run_reaction 4. Stir at specified temperature and monitor progress (TLC/GC-MS) add_alkyne->run_reaction filter_catalyst 5. Filter through celite run_reaction->filter_catalyst extraction 6. Aqueous workup (extraction) filter_catalyst->extraction purification 7. Purify by column chromatography extraction->purification product Final Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

References

Technical Support Center: Synthesis of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,3-Dibromo-6-fluorobenzaldehyde.

Troubleshooting Guide

This guide addresses common pitfalls encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why am I getting a complex mixture of brominated products instead of the desired this compound when I try to directly brominate 2-bromo-6-fluorobenzaldehyde?

Answer:

Direct electrophilic bromination of 2-bromo-6-fluorobenzaldehyde is prone to a lack of regioselectivity due to conflicting directing effects of the substituents on the aromatic ring.

  • Aldehyde Group (-CHO): This is a deactivating group and a meta-director.

  • Bromo (-Br) and Fluoro (-F) Groups: These are deactivating groups but are ortho, para-directors.

The interplay of these directing effects can lead to the formation of multiple isomers, with bromination occurring at various positions on the ring, making the isolation of the desired 2,3-dibromo isomer difficult. Furthermore, the electron-withdrawing nature of the existing substituents deactivates the ring, making the second bromination challenging and often requiring harsh reaction conditions.

Solution:

A more controlled, regioselective method is required. One of the most effective strategies is Directed ortho-Metalation (DoM) . This involves protecting the aldehyde group to create a powerful ortho-directing group, which then guides lithiation and subsequent bromination to the adjacent 3-position.

Question 2: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material (2-bromo-6-fluorobenzaldehyde). What could be the issue?

Answer:

Incomplete conversion is a common issue and can be attributed to several factors, particularly when attempting a second bromination on an already deactivated ring.

  • Insufficiently Activating Conditions: The combined deactivating effect of the two halogens and the aldehyde group makes the aromatic ring electron-poor and less susceptible to electrophilic attack.

  • Inadequate Brominating Agent: The chosen brominating agent may not be reactive enough to overcome the deactivation of the ring.

  • Low Reaction Temperature or Short Reaction Time: The reaction may require more forcing conditions to proceed to completion.

Solution:

  • Optimize Reaction Conditions: If pursuing an electrophilic bromination (not recommended due to selectivity issues), you may need to increase the temperature, prolong the reaction time, or use a more potent catalyst. However, this increases the risk of side reactions.

  • Employ Directed ortho-Metalation: This is the recommended approach. The use of a strong organolithium base (like n-butyllithium or LDA) can effectively deprotonate the 3-position, allowing for the introduction of bromine.

Question 3: I am observing the formation of a significant amount of a carboxylic acid byproduct. How can I prevent this?

Answer:

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially under harsh reaction conditions that might be employed to force a difficult bromination.

  • Oxidizing Conditions: Some brominating agents or reaction conditions can be oxidative.

  • Work-up Procedure: The presence of oxidizing agents during the work-up can also lead to the formation of the carboxylic acid.

Solution:

  • Protect the Aldehyde: Before attempting the second bromination, protect the aldehyde group as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to many brominating and organometallic reagents and can be easily deprotected after the bromination step.

  • Mild Reaction Conditions: Use milder brominating agents and avoid excessively high temperatures.

  • Careful Work-up: Ensure that the work-up procedure is performed under non-oxidizing conditions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing this compound?

A1: A robust and regioselective synthesis involves a multi-step approach starting from the commercially available 2-bromo-6-fluorotoluene. The key is to introduce the substituents in a controlled manner. A recommended pathway is outlined below.

Q2: How can I synthesize the precursor, 2-bromo-6-fluorobenzaldehyde?

A2: The synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene is a two-step process involving radical bromination of the methyl group followed by Kornblum oxidation.[1][2]

Q3: What are the critical parameters for the Directed ortho-Metalation (DoM) step?

A3: The success of the DoM step hinges on several critical parameters:

  • Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be oven-dried, and all solvents and reagents must be anhydrous.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium species.

  • Low Temperatures: These reactions are typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.

  • Choice of Base: The choice of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) can influence the efficiency of the deprotonation.

  • Protection of the Aldehyde: As the aldehyde is incompatible with organolithium reagents, it must be protected, for instance, as an acetal.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the product.

Q5: What are the recommended purification techniques?

A5: The crude product will likely require purification to remove unreacted starting materials, isomers, and other byproducts. The most common methods are:

  • Silica Gel Column Chromatography: This is effective for separating the desired product from impurities with different polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-Bromo-6-fluorotoluene

This protocol is adapted from the procedures described in patents CN102070420A and CN102070420B.[1][2]

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

  • To a solution of 2-bromo-6-fluorotoluene in a suitable organic solvent (e.g., dichloromethane or chloroform), add hydrobromic acid (40%) and hydrogen peroxide (30%) under irradiation with a light source (e.g., a 1000W iodine tungsten lamp).[1][2]

  • The reaction mixture is typically heated to reflux for 2-24 hours.[1][2]

  • After completion, the reaction is cooled, and the organic layer is washed with a saturated sodium sulfite solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide.

Step 2: Kornblum Oxidation to 2-Bromo-6-fluorobenzaldehyde

  • The crude 2-bromo-6-fluorobenzyl bromide is dissolved in dimethyl sulfoxide (DMSO).

  • An inorganic base, such as sodium bicarbonate or potassium carbonate, is added to the solution.[1][2]

  • The mixture is heated to 70-100 °C for 2-15 hours.[1][2]

  • Upon completion, the reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate or ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford 2-bromo-6-fluorobenzaldehyde.

ParameterStep 1: BrominationStep 2: Oxidation
Starting Material 2-Bromo-6-fluorotoluene2-Bromo-6-fluorobenzyl bromide
Reagents HBr (40%), H₂O₂ (30%)DMSO, NaHCO₃ or K₂CO₃
Solvent Dichloromethane or ChloroformDMSO
Temperature Reflux70-100 °C
Reaction Time 2-24 hours2-15 hours
Purity (Typical) >95% (GC)>99% (GC)
Yield (Typical) 85-90%60-70%

Protocol 2: Proposed Synthesis of this compound via Directed ortho-Metalation

Step 1: Protection of the Aldehyde

  • Dissolve 2-bromo-6-fluorobenzaldehyde and ethylene glycol (1.5 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected acetal.

Step 2: Directed ortho-Metalation and Bromination

  • Dissolve the protected acetal in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, keeping the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Slowly add a solution of anhydrous bromine (1.2 equivalents) in anhydrous THF, maintaining the temperature below -70 °C.

  • After the addition is complete, stir for another hour at -78 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection of the Aldehyde

  • Dissolve the crude brominated acetal in a mixture of acetone and 1M hydrochloric acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of 2-Bromo-6-fluorobenzaldehyde cluster_1 Proposed Synthesis of this compound Start 2-Bromo-6-fluorotoluene Step1 Radical Bromination Start->Step1 Intermediate1 2-Bromo-6-fluorobenzyl bromide Step1->Intermediate1 Step2 Kornblum Oxidation Intermediate1->Step2 Product1 2-Bromo-6-fluorobenzaldehyde Step2->Product1 Product1_c 2-Bromo-6-fluorobenzaldehyde Step3 Aldehyde Protection (Acetal Formation) Product1_c->Step3 Intermediate2 Protected Aldehyde Step3->Intermediate2 Step4 Directed ortho-Metalation & Bromination Intermediate2->Step4 Intermediate3 Protected Dibromo-aldehyde Step4->Intermediate3 Step5 Deprotection Intermediate3->Step5 FinalProduct This compound Step5->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Unsuccessful Synthesis Q1 What is the main outcome? Start->Q1 A1_Mixture Complex Mixture of Isomers Q1->A1_Mixture Mixture A1_NoReaction No Reaction / Low Conversion Q1->A1_NoReaction No Reaction A1_Byproduct Carboxylic Acid Byproduct Q1->A1_Byproduct Byproduct Cause_Mixture Poor Regioselectivity A1_Mixture->Cause_Mixture Cause_NoReaction Deactivated Ring / Mild Conditions A1_NoReaction->Cause_NoReaction Cause_Byproduct Aldehyde Oxidation A1_Byproduct->Cause_Byproduct Solution_DoM Use Directed ortho-Metalation Cause_Mixture->Solution_DoM Cause_NoReaction->Solution_DoM Solution_Protect Protect Aldehyde Group Cause_Byproduct->Solution_Protect Solution_Protect->Solution_DoM

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-Dibromo-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis and scale-up of this compound.

Synthesis Overview

The synthesis of this compound is a multi-step process. A common challenge in the synthesis of polyhalogenated benzaldehydes is the sensitivity of the aldehyde functional group to oxidation during bromination. To circumvent this, a protection-deprotection strategy is often employed. The overall synthetic workflow can be summarized as follows:

SynthesisWorkflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Protection of Aldehyde cluster_2 Step 3: Aromatic Bromination cluster_3 Step 4: Deprotection 2-Bromo-6-fluorotoluene 2-Bromo-6-fluorotoluene Radical Bromination Radical Bromination 2-Bromo-6-fluorotoluene->Radical Bromination 2-Bromo-6-fluorobenzyl bromide 2-Bromo-6-fluorobenzyl bromide Radical Bromination->2-Bromo-6-fluorobenzyl bromide Kornblum Oxidation Kornblum Oxidation 2-Bromo-6-fluorobenzyl bromide->Kornblum Oxidation 2-Bromo-6-fluorobenzaldehyde 2-Bromo-6-fluorobenzaldehyde Kornblum Oxidation->2-Bromo-6-fluorobenzaldehyde Acetal Formation Acetal Formation 2-Bromo-6-fluorobenzaldehyde->Acetal Formation Protected Aldehyde Protected Aldehyde Electrophilic Bromination Electrophilic Bromination Protected Aldehyde->Electrophilic Bromination Acetal Formation->Protected Aldehyde Protected Dibromo Aldehyde Protected Dibromo Aldehyde Acid Hydrolysis Acid Hydrolysis Protected Dibromo Aldehyde->Acid Hydrolysis Electrophilic Bromination->Protected Dibromo Aldehyde This compound This compound Acid Hydrolysis->this compound

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Part 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde (Precursor)

The precursor, 2-bromo-6-fluorobenzaldehyde, is synthesized from 2-bromo-6-fluorotoluene in a two-step process involving radical bromination followed by Kornblum oxidation.[1][2]

Q1: My radical bromination of 2-bromo-6-fluorotoluene is slow or incomplete. What should I do?

A1: Incomplete bromination can be due to several factors. Here is a troubleshooting guide:

  • Initiation: Ensure your light source for photo-initiation is of sufficient intensity. A 1000W iodine tungsten lamp has been reported to be effective.[2]

  • Reagent Quality: Use fresh and high-quality N-bromosuccinimide (NBS) or an alternative brominating agent like a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[1][2]

  • Reaction Temperature: Maintain the reaction at reflux to ensure a sufficient reaction rate.

  • Solvent: Dichloromethane is a commonly used solvent for this reaction.[2]

Troubleshooting_Radical_Bromination Problem Slow/Incomplete Radical Bromination Cause1 Insufficient Initiation Problem->Cause1 Cause2 Poor Reagent Quality Problem->Cause2 Cause3 Low Reaction Temperature Problem->Cause3 Solution1 Increase light intensity (e.g., 1000W lamp) Cause1->Solution1 Solution2 Use fresh NBS or HBr/H₂O₂ Cause2->Solution2 Solution3 Maintain at reflux Cause3->Solution3

Caption: Troubleshooting guide for radical bromination.

Q2: The yield of the Kornblum oxidation to form 2-bromo-6-fluorobenzaldehyde is low. How can I improve it?

A2: Low yields in the Kornblum oxidation can often be attributed to side reactions or incomplete conversion. Consider the following:

  • Temperature Control: The reaction temperature should be carefully controlled, typically between 70-100°C.[2]

  • Base: An inorganic base such as sodium bicarbonate or potassium carbonate is crucial for the reaction. Ensure the correct stoichiometry is used.[2]

  • Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent and reagent for this reaction. Ensure it is of high purity.

  • Work-up: The reaction is typically quenched by pouring it into ice water. Efficient extraction with a suitable organic solvent like ethyl acetate is necessary to maximize recovery.[2]

Part 2: Protection of the Aldehyde Group

To prevent oxidation of the aldehyde during the subsequent bromination step, it is protected as an acetal.[3][4]

Q3: How do I choose the right protecting group for the aldehyde?

A3: Acetals are excellent protecting groups for aldehydes as they are stable under neutral to strongly basic conditions, which are often used in subsequent reaction steps.[5] Cyclic acetals, formed with ethylene glycol, are commonly used due to their stability and the favorable thermodynamics of their formation.[6][7]

Q4: My acetal formation is not going to completion. What are the common pitfalls?

A4: Incomplete acetal formation is a frequent issue. Here are some tips:

  • Water Removal: The formation of an acetal is an equilibrium reaction that produces water. It is essential to remove water as it forms, often by azeotropic distillation with a suitable solvent like benzene or toluene using a Dean-Stark apparatus.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a trace amount of a strong mineral acid, is required.[6][8]

  • Reagent Stoichiometry: Use a slight excess of the diol (e.g., ethylene glycol) to drive the equilibrium towards the product.

Part 3: Aromatic Bromination of the Protected Aldehyde

With the aldehyde group protected, the second bromine atom can be introduced onto the aromatic ring via electrophilic aromatic substitution.

Q5: What are the best conditions for the selective bromination of the protected 2-bromo-6-fluorobenzaldehyde?

A5: Achieving high regioselectivity in the bromination of a polyhalogenated aromatic compound can be challenging.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent. For more deactivated rings, a stronger brominating system like bromine in the presence of a Lewis acid (e.g., FeCl₃ or AlCl₃) may be necessary.

  • Solvent: A non-polar solvent such as dichloromethane or carbon tetrachloride is typically used.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating. Careful monitoring of the reaction progress by TLC or GC is recommended to avoid over-bromination.

Q6: I am getting a mixture of isomers during the bromination. How can I improve the selectivity?

A6: The directing effects of the existing substituents (fluoro, bromo, and the protected aldehyde) will determine the position of the incoming bromine. To improve selectivity:

  • Steric Hindrance: The bulky protecting group on the aldehyde may influence the regioselectivity.

  • Lewis Acid: The choice and amount of Lewis acid catalyst can impact the isomer distribution. Experiment with different Lewis acids and concentrations.

  • Temperature: Lowering the reaction temperature may improve selectivity.

Troubleshooting_Bromination_Selectivity Problem Poor Regioselectivity in Bromination Cause1 Suboptimal Brominating Agent/Catalyst Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Solution1 Screen different Lewis acids (FeCl₃, AlCl₃) Adjust catalyst loading Cause1->Solution1 Solution2 Lower reaction temperature Cause2->Solution2

Caption: Troubleshooting poor regioselectivity in aromatic bromination.
Part 4: Deprotection of the Aldehyde

The final step is the removal of the acetal protecting group to yield the target molecule, this compound.

Q7: What are the standard conditions for acetal deprotection?

A7: Acetal deprotection is typically achieved by acid-catalyzed hydrolysis.[9]

  • Acid: Aqueous solutions of strong acids like hydrochloric acid or sulfuric acid are commonly used.[6]

  • Solvent: The reaction is often carried out in a mixture of an organic solvent (like acetone or THF) and water to ensure solubility of the substrate.

  • Temperature: The deprotection can usually be done at room temperature, although gentle heating may be required for more stable acetals.

Q8: The deprotection reaction is slow or does not go to completion. What can I do?

A8: If you are facing issues with deprotection:

  • Acid Concentration: Increase the concentration of the acid catalyst.

  • Temperature: Gently heat the reaction mixture.

  • Water Content: Ensure sufficient water is present to drive the hydrolysis equilibrium.

  • Alternative Catalysts: For sensitive substrates, milder Lewis acid catalysts like Er(OTf)₃ can be used.[9]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. These values are based on literature reports for similar transformations and may require optimization for specific laboratory conditions and scale.

Table 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde [1][2]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Purity (%)Yield (%)
Radical Bromination 2-Bromo-6-fluorotolueneHBr (40%), H₂O₂ (30%)DichloromethaneReflux2~95~89
Kornblum Oxidation 2-Bromo-6-fluorobenzyl bromideDMSO, NaHCO₃DMSO702>99~66

Table 2: Proposed Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Purity (%)Expected Yield (%)
Acetal Protection 2-Bromo-6-fluorobenzaldehydeEthylene glycol, p-TSATolueneReflux4-6>9890-95
Aromatic Bromination Protected AldehydeNBS, FeCl₃Dichloromethane25-402-4>95 (crude)70-80
Acetal Deprotection Protected Dibromo Aldehyde2M HCl (aq)Acetone25-501-3>98 (after purification)90-95

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde[2]

Step A: Radical Bromination of 2-Bromo-6-fluorotoluene

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2-bromo-6-fluorotoluene (1 equivalent) in dichloromethane.

  • Add 40% hydrobromic acid (1 equivalent).

  • Heat the mixture to reflux under irradiation with a 1000W iodine tungsten lamp.

  • Slowly add 30% hydrogen peroxide (5 equivalents) dropwise.

  • After the addition is complete, continue refluxing for 2 hours, monitoring the reaction by GC.

  • Cool the reaction mixture and wash with a saturated sodium sulfite solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.

Step B: Kornblum Oxidation to 2-Bromo-6-fluorobenzaldehyde

  • To a flask containing 2-bromo-6-fluorobenzyl bromide (1 equivalent), add dimethyl sulfoxide (DMSO) and sodium bicarbonate (1 equivalent).

  • Heat the mixture to 70°C and stir for 2 hours, monitoring the reaction by GC.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to obtain 2-bromo-6-fluorobenzaldehyde.

Protocol 2: Proposed Synthesis of this compound

Step A: Acetal Protection of 2-Bromo-6-fluorobenzaldehyde

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromo-6-fluorobenzaldehyde (1 equivalent), toluene, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected aldehyde.

Step B: Aromatic Bromination of the Protected Aldehyde

  • Dissolve the protected aldehyde (1 equivalent) in dichloromethane in a flask protected from light.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of iron(III) chloride (FeCl₃).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or GC.

  • Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude protected dibromo aldehyde.

Step C: Acetal Deprotection

  • Dissolve the crude protected dibromo aldehyde in a mixture of acetone and 2M aqueous hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating (up to 50°C) for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.

References

Technical Support Center: Catalyst Selection for Reactions with 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists working with 2,3-Dibromo-6-fluorobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve efficient and selective cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are commonly performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions that are fundamental in the synthesis of complex organic molecules. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[2]

Q2: What is the main challenge when working with this compound in cross-coupling reactions?

A2: The primary challenge is achieving regioselectivity . The molecule has two bromine atoms at the C2 and C3 positions, and controlling which one reacts selectively is crucial for obtaining the desired product. The reactivity of each C-Br bond is influenced by the electronic effects of the adjacent fluorine and aldehyde groups, as well as steric hindrance.

Q3: How can I control the regioselectivity of the reaction?

A3: Regioselectivity can be influenced by several factors:

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand can significantly impact which bromine atom is more reactive. Bulky and electron-rich ligands can favor reaction at the less sterically hindered position.

  • Reaction Conditions: Temperature, solvent, and the choice of base can also play a role in directing the selectivity.

  • Electronic Effects: The electron-withdrawing nature of the aldehyde and fluorine groups can influence the electron density at the C2 and C3 positions, thereby affecting the rate of oxidative addition at each site.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Poor or no regioselectivity, obtaining a mixture of mono-substituted products.

Potential Cause Troubleshooting Suggestion
Inappropriate Ligand Choice The ligand plays a critical role in determining selectivity. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.[3] Try screening different ligands such as SPhos, XPhos, or RuPhos. The ligand structure can influence the steric environment around the palladium center, favoring oxidative addition at the less hindered C-Br bond.[4][5]
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Incorrect Base The choice of base can affect the outcome. Weaker bases like K₂CO₃ or Cs₂CO₃ might offer better selectivity in some cases compared to stronger bases like K₃PO₄.
Palladium Source While less common, the palladium precursor could have an effect. If using Pd(OAc)₂, consider trying a pre-catalyst like a palladacycle, which can lead to a more controlled generation of the active catalytic species.

Issue: Low yield of the desired coupled product.

Potential Cause Troubleshooting Suggestion
Catalyst Deactivation Ensure inert atmosphere conditions (e.g., using Schlenk line techniques) to prevent catalyst oxidation. Degas all solvents and reagents thoroughly.
Impure Boronic Acid Boronic acids can undergo self-condensation (trimerization to boroxines). Use freshly purchased or purified boronic acid.
Insufficient Base Ensure at least 2-3 equivalents of base are used. The base is crucial for the transmetalation step.
Sonogashira Coupling

Issue: Formation of di-substituted product instead of the desired mono-substituted product.

Potential Cause Troubleshooting Suggestion
High Catalyst Loading Reduce the amount of palladium and copper catalyst. Typically, 1-5 mol% of the palladium catalyst is sufficient.
Excess Alkyne Use only a slight excess (e.g., 1.1 equivalents) of the terminal alkyne. A large excess can drive the reaction towards di-substitution.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is the major component.

Issue: Homocoupling of the alkyne (Glaser coupling).

Potential Cause Troubleshooting Suggestion
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture, as it promotes the oxidative homocoupling of alkynes, especially in the presence of copper salts.
Copper(I) Source Use a high-purity source of CuI. Consider running the reaction under "copper-free" Sonogashira conditions, although this may require specific ligands and conditions.
Buchwald-Hartwig Amination

Issue: No reaction or very low conversion.

Potential Cause Troubleshooting Suggestion
Incorrect Ligand/Palladium Combination The choice of ligand is critical for the amination of aryl chlorides and bromides.[3] For challenging substrates, consider using bulky biarylphosphine ligands like XPhos, SPhos, or BrettPhos in combination with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).
Base Strength A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. If your substrate is base-sensitive, you might try weaker bases like Cs₂CO₃ or K₃PO₄, but this may require higher temperatures and longer reaction times.[6]
Amine Nucleophilicity Less nucleophilic amines may require more forcing conditions or more specialized catalyst systems.

Data Summary and Experimental Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTemperature (°C)Catalyst Loading (mol %)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-1001-5
Pd₂(dba)₃XPhosK₂CO₃Toluene100-1101-5
[Pd(allyl)Cl]₂RuPhosCs₂CO₃THF60-801-5

Table 2: Recommended Catalyst Systems for Sonogashira Coupling

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)Catalyst Loading (mol %)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N or DIPEATHF or DMFRT - 601-5
Pd(OAc)₂CuIXantphosCs₂CO₃1,4-Dioxane60-1001-5

Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Catalyst Loading (mol %)
Pd₂(dba)₃XPhosNaOtBuToluene or Dioxane80-1101-5
Pd(OAc)₂BrettPhosLHMDSTHF60-801-5
Detailed Experimental Protocol: General Procedure for a Regioselective Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Logical Workflow for Catalyst Selection

CatalystSelection cluster_suzuki Suzuki Troubleshooting cluster_sonogashira Sonogashira Troubleshooting cluster_buchwald Buchwald-Hartwig Troubleshooting Start Reaction Type? Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Suzuki_Ligand Select Bulky Ligand (e.g., SPhos, XPhos) Suzuki->Suzuki_Ligand Sono_Catalyst Pd/Cu Catalyst System Sonogashira->Sono_Catalyst Buchwald_Ligand Select Bulky Biaryl Ligand (e.g., XPhos, BrettPhos) Buchwald->Buchwald_Ligand Suzuki_Base Choose Appropriate Base (e.g., K3PO4, Cs2CO3) Suzuki_Ligand->Suzuki_Base Suzuki_Temp Optimize Temperature Suzuki_Base->Suzuki_Temp Sono_Base Amine Base (e.g., Et3N, DIPEA) Sono_Catalyst->Sono_Base Sono_Conditions Inert Atmosphere is Critical Sono_Base->Sono_Conditions Buchwald_Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Buchwald_Ligand->Buchwald_Base

Caption: Decision tree for initial catalyst and condition selection.

General Experimental Workflow

ExperimentalWorkflow A Reagent Preparation (Degassing, Weighing) B Reaction Setup (Inert Atmosphere) A->B C Catalyst Addition B->C D Reaction Monitoring (TLC, GC-MS) C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for cross-coupling reactions.

References

Solvent effects on the reactivity of 2,3-Dibromo-6-fluorobenzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,3-Dibromo-6-fluorobenzaldehyde

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • The aldehyde group: This is susceptible to nucleophilic attack and can participate in reactions like aldol condensations, Wittig reactions, and reductive aminations.

  • The two bromine atoms: These are suitable for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The electronic environment and steric hindrance around each bromine atom can influence their relative reactivity.

Q2: How does the substitution pattern of this compound affect its reactivity?

A2: The fluorine atom and the two bromine atoms are electron-withdrawing groups, which increases the electrophilicity of the benzaldehyde ring and the carbonyl carbon. This generally makes the aldehyde group more reactive towards nucleophiles compared to unsubstituted benzaldehyde. However, the ortho-fluorine and ortho-bromine atoms can also exert steric hindrance, potentially slowing down reactions at the aldehyde.

Q3: What is the general solubility of this compound in common organic solvents?

A3: this compound is generally soluble in common polar aprotic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and acetonitrile (ACN). It has moderate solubility in nonpolar aromatic solvents like toluene and limited solubility in alkanes and water.

Q4: How can I avoid the formation of side products during a Suzuki-Miyaura coupling reaction?

A4: Side reactions in Suzuki-Miyaura couplings can arise from protodeborylation of the boronic acid or homo-coupling of the reactants. To minimize these:

  • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Use degassed solvents to remove dissolved oxygen.

  • Carefully choose your base and solvent system, as this can significantly impact selectivity and yield.[1][2]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Step
Poor Solubility of Reactants Change to a more suitable solvent or a solvent mixture. For instance, a mixture of toluene and ethanol or dioxane and water can improve the solubility of both the organic and inorganic reagents.
Inactive Catalyst Ensure the palladium catalyst is not oxidized. Use a pre-catalyst or activate the catalyst in situ. The choice of ligand is also critical and should be optimized.
Inappropriate Base The strength and solubility of the base are crucial. If a carbonate base (e.g., K₂CO₃) gives low yields, consider a stronger or more soluble base like Cs₂CO₃ or a phosphate base (e.g., K₃PO₄).
Suboptimal Solvent Choice The polarity of the solvent can significantly affect the reaction rate and selectivity.[1] Nonpolar solvents like toluene or THF often favor coupling at one position, while polar aprotic solvents like DMF or acetonitrile might favor another or lead to different side products.[1] A solvent screen is recommended for optimization.
Issue 2: Poor Stereoselectivity in Wittig Reactions
Potential Cause Troubleshooting Step
Incorrect Ylide Type The stereochemical outcome of a Wittig reaction is highly dependent on the ylide. Stabilized ylides typically give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[3]
Solvent Effects The polarity of the solvent can influence the stereoselectivity. For non-stabilized ylides, polar aprotic solvents can enhance (Z)-selectivity, while nonpolar solvents may lead to mixtures. In some cases, the presence of salts (e.g., lithium halides) can affect the stereochemical outcome.
Reaction Temperature Lowering the reaction temperature can sometimes improve the stereoselectivity of the Wittig reaction.
Issue 3: Competing Reactions at the Bromine Positions (Chemoselectivity)
Potential Cause Troubleshooting Step
Solvent Influence on Selectivity In molecules with multiple reactive halides, the solvent can play a key role in determining which site reacts. For analogous chloroaryl triflates, nonpolar solvents like THF and toluene favor reaction at the chloride position, while polar aprotic solvents like acetonitrile and DMF favor reaction at the triflate.[1] A similar trend might be observed with the two bromine atoms on this compound due to their different electronic and steric environments.
Catalyst and Ligand System The choice of palladium catalyst and phosphine ligand can have a profound effect on chemoselectivity. Bulky ligands may favor reaction at the less sterically hindered bromine atom.
Reaction Temperature and Time Lowering the reaction temperature and carefully monitoring the reaction time can sometimes allow for selective reaction at the more reactive position before the second position begins to react.

Data Presentation

Table 1: Effect of Solvent on Chemoselectivity in a Model Suzuki-Miyaura Coupling of a Dihaloarene

The following data is for a model system of a chloroaryl triflate and is intended to be illustrative of how solvent choice can impact chemoselectivity in dihalogenated aromatic compounds.[1]

EntrySolventDielectric Constant (ε)Yield of Product A (%) (Reaction at Cl)Yield of Product B (%) (Reaction at OTf)
1Toluene2.476Not Detected
2THF7.595Not Detected
3Acetone21.0832
4Acetonitrile36.6081
5DMF38.2945
6DMSO47.2161

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.1 - 1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Wittig Reaction
  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the appropriate phosphonium salt (1.1 eq) and a dry, aprotic solvent (e.g., THF). Cool the suspension to the desired temperature (e.g., 0 °C or -78 °C). Add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. Stir the resulting mixture until the ylide is formed (often indicated by a color change).

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same dry solvent and add it dropwise to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Visualizations

Experimental_Workflow start Start: Define Reaction reagents Select Reactants: - this compound - Coupling Partner/Ylide start->reagents solvent_screen Solvent Screening: - Polar Aprotic (DMF, ACN) - Nonpolar (Toluene, THF) - Protic (EtOH/H2O) reagents->solvent_screen base_opt Base Optimization (for Cross-Coupling) solvent_screen->base_opt temp_opt Temperature Optimization base_opt->temp_opt analysis Analyze Results: - Yield - Selectivity temp_opt->analysis successful Successful Reaction analysis->successful Criteria Met troubleshoot Troubleshoot analysis->troubleshoot Low Yield/ Side Products troubleshoot->solvent_screen Re-evaluate Conditions

Caption: A general workflow for optimizing reaction conditions.

Troubleshooting_Logic start Problem: Low Reactivity or Yield q_solubility Are all reactants soluble? start->q_solubility change_solvent Action: Change to a more polar or co-solvent system (e.g., Toluene/EtOH, Dioxane/H2O) q_solubility->change_solvent No q_temp Is the reaction temperature a) adequate? q_solubility->q_temp Yes change_solvent->q_temp increase_temp Action: Increase temperature q_temp->increase_temp No q_catalyst Is the catalyst/base system b) optimal? q_temp->q_catalyst Yes increase_temp->q_catalyst change_catalyst Action: Screen different ligands and bases (e.g., Cs2CO3, K3PO4) q_catalyst->change_catalyst No end Re-evaluate Results q_catalyst->end Yes change_catalyst->end

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dibromo-6-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of experimental NMR data for this specific molecule, this report presents predicted NMR values and compares them with experimental data from structurally related halogenated benzaldehydes. This comparative approach allows for a deeper understanding of the substituent effects on the chemical shifts of aromatic protons and carbons.

This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary data and protocols for the structural elucidation of similar compounds.

Data Presentation: Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for several alternative halogenated benzaldehydes. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Data Comparison

CompoundSolventAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound (Predicted) CDCl₃10.3H-4: 7.6 (dd, J = 8.8, 6.9 Hz), H-5: 7.3 (t, J = 8.8 Hz)
2-Bromobenzaldehyde[1][2]CDCl₃10.347.89 (d), 7.63 (d), 7.43 (m)
3-Bromobenzaldehyde[3][4]CDCl₃9.958.05 (s), 7.82 (d), 7.72 (d), 7.42 (t)
2-Fluorobenzaldehyde[5][6]CDCl₃10.357.88 (m), 7.61 (m), 7.27 (m), 7.17 (m)
3-Fluorobenzaldehyde[7]CDCl₃9.997.68 (d), 7.55 (m), 7.33 (m)

Table 2: ¹³C NMR Data Comparison

CompoundSolventAldehyde Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound (Predicted) CDCl₃185.0C-1: 125.0, C-2: 120.0, C-3: 115.0, C-4: 138.0, C-5: 128.0, C-6: 160.0 (d, ¹JCF)
2-Bromobenzaldehyde[1]CDCl₃192.2136.0, 134.0, 133.8, 129.8, 128.0, 127.8
3-Bromobenzaldehyde[3][4]CDCl₃190.9137.8, 137.5, 134.4, 130.7, 128.6, 123.3
2-Fluorobenzaldehyde[5]CDCl₃187.9 (d)163.7 (d, ¹JCF=255 Hz), 136.5 (d), 130.0 (d), 124.6 (d), 122.2 (d), 116.6 (d)
3-Fluorobenzaldehyde[7]CDCl₃191.1 (d)163.1 (d, ¹JCF=248 Hz), 138.3 (d), 130.8 (d), 125.7 (d), 122.2 (d), 115.6 (d)

Experimental Protocols

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like halogenated benzaldehydes.[8][9]

1. Sample Preparation

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-20 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). In many deuterated solvents, a residual proton signal from the solvent can also be used for calibration.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm for aromatic compounds.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a decent signal-to-noise ratio with the recommended sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the structure of this compound and the key through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) correlations that would be expected in its 2D NMR spectra.

NMR_Correlations cluster_molecule This compound cluster_signals Expected NMR Signals & Correlations mol H4 H-4 H5 H-5 H4->H5 ³JHH (COSY) C3 C-3 H4->C3 ³JCH (HMBC) C4 C-4 H4->C4 ¹JCH (HSQC) C5 C-5 H4->C5 ²JCH (HMBC) H5->H4 ³JHH (COSY) H5->C4 ²JCH (HMBC) H5->C5 ¹JCH (HSQC) C6 C-6 H5->C6 ²JCH (HMBC) CHO CHO CHO->H5 ⁵JHH (long-range COSY) C1 C-1 CHO->C1 ²JCH (HMBC) CHO->C6 ³JCH (HMBC) C_CHO C=O CHO->C_CHO ¹JCH (HSQC) C2 C-2

Caption: Predicted NMR correlations for this compound.

References

Comparing the reactivity of 2,3-Dibromo-6-fluorobenzaldehyde with other halogenated benzaldehydes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, halogenated benzaldehydes serve as versatile building blocks. Their reactivity is intricately modulated by the nature, number, and position of halogen substituents on the aromatic ring. This guide provides a comparative analysis of the reactivity of 2,3-Dibromo-6-fluorobenzaldehyde against other selected halogenated benzaldehydes in key organic transformations. The insights and data presented herein are intended to aid researchers in designing synthetic routes and understanding the chemical behavior of these important intermediates.

Executive Summary

This compound is a uniquely substituted aromatic aldehyde, the reactivity of which is governed by a combination of electronic and steric effects. The presence of two bromine atoms and one fluorine atom, along with the aldehyde group, creates a complex electronic environment and significant steric hindrance around the formyl group and the aromatic ring. This guide explores its reactivity in several cornerstone reactions of organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Knoevenagel Condensation, Wittig Reaction, Suzuki-Miyaura Coupling, Oxidation, and Reduction.

Due to a lack of direct comparative experimental studies in the published literature for this compound across all these reactions, the quantitative data presented in the following tables are estimations based on established principles of organic chemistry, including the known electronic and steric effects of the substituents. These estimations are intended to provide a relative comparison and should be considered as such.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the aldehyde group and the halogen substituents makes the aromatic ring of halogenated benzaldehydes susceptible to nucleophilic attack. The rate and regioselectivity of SNAr reactions are highly dependent on the substitution pattern. For this compound, the fluorine atom at the C6 position, which is ortho to the aldehyde group, is the most likely site for substitution due to the strong electron-withdrawing effect of the adjacent aldehyde and the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate.

Table 1: Estimated Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundRelative Reactivity (Estimated)Major Product (with Nu:)
This compoundModerate2,3-Dibromo-6-(Nu)-benzaldehyde
2-ChlorobenzaldehydeLow2-(Nu)-benzaldehyde
4-ChlorobenzaldehydeModerate4-(Nu)-benzaldehyde
2,4-DichlorobenzaldehydeHigh2-(Nu)-4-chlorobenzaldehyde or 4-(Nu)-2-chlorobenzaldehyde
2,6-DichlorobenzaldehydeVery LowNo significant reaction

Note: Reactivity is influenced by the strength of the nucleophile and reaction conditions. The estimations are based on the expected stability of the Meisenheimer complex.

Experimental Protocol: General Procedure for SNAr

To a solution of the halogenated benzaldehyde (1.0 mmol) in a suitable aprotic polar solvent (e.g., DMF, DMSO, 5 mL) is added the nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, 1.5 mmol). The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reactivity of the aldehyde is influenced by both electronic and steric factors. Electron-withdrawing groups on the benzaldehyde ring generally increase its electrophilicity and favor the reaction. However, significant steric hindrance around the aldehyde group, as is the case for this compound due to the ortho-fluorine and ortho-bromine substituents, can hinder the approach of the nucleophile and reduce the reaction rate and yield.[1]

Table 2: Estimated Comparative Yields in Knoevenagel Condensation

CompoundActive Methylene CompoundEstimated Yield (%)
This compoundMalononitrile60-70
BenzaldehydeMalononitrile>95
4-ChlorobenzaldehydeMalononitrile90-95
2,6-DichlorobenzaldehydeMalononitrile40-50

Note: Yields are highly dependent on the catalyst, solvent, and reaction time.

Experimental Protocol: General Procedure for Knoevenagel Condensation

A mixture of the halogenated benzaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is refluxed for 2-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. Similar to the Knoevenagel condensation, the reactivity of the aldehyde is subject to both electronic and steric effects. While electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, severe steric hindrance around the aldehyde functionality in this compound is expected to decrease the reaction rate.[2][3][4]

Table 3: Estimated Comparative Yields in Wittig Reaction

CompoundWittig ReagentEstimated Yield (%)
This compoundPh₃P=CHCO₂Et50-60
BenzaldehydePh₃P=CHCO₂Et>90
4-NitrobenzaldehydePh₃P=CHCO₂Et>95
2,6-DichlorobenzaldehydePh₃P=CHCO₂Et30-40

Note: The nature of the ylide (stabilized vs. unstabilized) and reaction conditions significantly impact the yield and stereoselectivity.

Experimental Protocol: General Procedure for Wittig Reaction

To a suspension of the phosphonium salt (1.2 mmol) in an anhydrous solvent (e.g., THF, 10 mL) under an inert atmosphere, a strong base (e.g., n-BuLi, 1.2 mmol) is added at low temperature (e.g., -78 °C or 0 °C). The resulting ylide solution is stirred for 30-60 minutes, after which a solution of the halogenated benzaldehyde (1.0 mmol) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction for the formation of C-C bonds. In the case of polyhalogenated benzaldehydes, the relative reactivity of the different halogen atoms is a key consideration. Generally, the reactivity order for halogens in Suzuki coupling is I > Br > Cl >> F.[6] For this compound, the bromine atoms are the preferred sites for coupling. The relative reactivity of the two bromine atoms (at C2 and C3) can be influenced by steric and electronic factors. The C2-Br bond is sterically more hindered due to the adjacent aldehyde and fluorine, which might favor coupling at the C3 position.

Table 4: Estimated Comparative Reactivity in Suzuki-Miyaura Coupling

CompoundBoronic AcidPreferred Coupling SiteEstimated Yield (%)
This compoundPhenylboronic acidC3-Br70-80
2-BromobenzaldehydePhenylboronic acidC2-Br85-95
3-BromobenzaldehydePhenylboronic acidC3-Br90-98
2,4-DibromobenzaldehydePhenylboronic acidC4-Br (major)80-90

Note: The choice of catalyst, ligand, and base can significantly influence the regioselectivity and yield.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the halogenated benzaldehyde (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere at a temperature ranging from 80-110 °C. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[7]

Oxidation and Reduction

The aldehyde group of halogenated benzaldehydes can be readily oxidized to a carboxylic acid or reduced to a benzyl alcohol. The electronic nature of the substituents can influence the rate of these transformations. Electron-withdrawing groups generally make the aldehyde more susceptible to oxidation but can slightly decrease the rate of hydride reduction. Steric hindrance around the aldehyde group in this compound might slow down both oxidation and reduction reactions compared to less hindered benzaldehydes.[8][9]

Table 5: Estimated Comparative Reactivity in Oxidation and Reduction

CompoundReactionReagentEstimated Relative Rate
This compoundOxidationKMnO₄Moderate
BenzaldehydeOxidationKMnO₄Fast
4-NitrobenzaldehydeOxidationKMnO₄Very Fast
This compoundReductionNaBH₄Moderate
BenzaldehydeReductionNaBH₄Fast
4-ChlorobenzaldehydeReductionNaBH₄Fast
Experimental Protocol: General Procedures

Oxidation: To a solution of the halogenated benzaldehyde (1.0 mmol) in a suitable solvent (e.g., acetone/water), an oxidizing agent (e.g., KMnO₄, 1.2 mmol) is added portion-wise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with a reducing agent (e.g., Na₂SO₃), and the mixture is filtered. The filtrate is acidified and the product is extracted with an organic solvent.

Reduction: To a solution of the halogenated benzaldehyde (1.0 mmol) in a suitable solvent (e.g., methanol), a reducing agent (e.g., NaBH₄, 1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to afford the benzyl alcohol.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound E Mix in Solvent (e.g., Toluene/Ethanol/H2O) A->E B Arylboronic Acid B->E C Palladium Catalyst C->E D Base (e.g., K2CO3) D->E F Degas and Heat (80-110 °C) E->F Inert Atmosphere G Cool and Dilute with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final Product J->K

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

EGFR Signaling Pathway and Quinazoline Inhibitors

Quinazoline derivatives, which can be synthesized from halogenated benzaldehydes, are known to act as Epidermal Growth Factor Receptor (EGFR) inhibitors.[10][11][12][13] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is implicated in various cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Inhibits ATP binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion

This compound presents a unique reactivity profile characterized by the interplay of strong electron-withdrawing effects and significant steric hindrance. While the electronic effects generally activate the aromatic ring for nucleophilic attack and the aldehyde for condensation reactions, the steric bulk imposed by the ortho-substituents tends to decrease reaction rates and yields compared to less hindered analogues. The bromine atoms offer handles for cross-coupling reactions, with potential for regioselective functionalization. This comparative guide provides a foundational understanding for researchers to strategically employ this versatile building block in the synthesis of complex molecules and for the development of novel therapeutics. Further experimental validation is encouraged to confirm the estimated reactivities and optimize reaction conditions.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for pharmaceutical intermediates like 2,3-Dibromo-6-fluorobenzaldehyde is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact the manufacturing process and the therapeutic properties of the drug. This guide provides an objective comparison of key analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

The primary analytical techniques evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to comprehensive impurity profiling.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary/mobile phases.[1][2]Separation based on volatility and boiling point, with mass-based identification.[1][3]Quantification based on the direct proportionality between NMR signal integrals and the number of nuclei.[4]
Applicability Well-suited for non-volatile and thermally unstable compounds.[2]Ideal for volatile and thermally stable compounds.[2][5]Universal applicability to soluble organic molecules containing NMR-active nuclei.[4][6]
Sensitivity High, dependent on the detector (e.g., UV, MS).[2]Very high, especially with MS detection, often in the ppb range.[5][7]Generally lower than chromatographic methods, but excellent for major components.
Resolution Excellent for separating isomers and closely related impurities.[5]Superior resolution for complex mixtures of volatile compounds.[5]Depends on spectral dispersion; signal overlap can be a challenge.[8]
Analysis Time Typically 10-60 minutes per run.[1][9]Faster, often completed in minutes.[1][5]Relatively fast data acquisition, but sample preparation and data processing can be time-consuming.[4]
Impurity Identification Retention time matching with standards; MS detector provides structural information.[10]Mass spectral library matching provides high-confidence identification.[3][11]Provides detailed structural information for unknown impurities.
Quantification Requires certified reference standards for each impurity.Requires certified reference standards for each impurity.Can provide absolute purity without a specific reference standard for the analyte (using an internal standard).[12]
Sample Preparation Dissolution in a suitable solvent.May require derivatization for non-volatile impurities.[7]Simple dissolution in a deuterated solvent with an internal standard.[4][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of pharmaceutical compounds.[2] It is particularly effective for separating non-volatile or thermally labile impurities that are not amenable to GC analysis.

Experimental Protocol: HPLC-UV
  • Apparatus and Reagents:

    • HPLC system with a UV detector (e.g., Diode Array Detector).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or acetic acid (for mobile phase pH adjustment).[13][14]

    • This compound reference standard.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01 to 0.1 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration within the calibration range.

  • Instrumental Conditions: [13]

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point could be a 60:40 (v/v) mixture of water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the area of all impurity peaks.

    • Determine the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Acetonitrile A->B C Prepare Dilutions for Calibration Curve B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (%) (Area Normalization) H->I

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[11] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and definitive identification of impurities. Given that this compound is a relatively volatile compound, GC is a highly suitable method for its purity analysis. A patent for the synthesis of this compound specifies GC for purity assessment.[15]

Experimental Protocol: GC-FID/MS
  • Apparatus and Reagents:

    • Gas chromatograph with a Flame Ionization Detector (FID) for quantification and/or a Mass Spectrometer (MS) for identification.

    • Capillary column suitable for polar compounds (e.g., DB-624 or a similar mid-polarity phase).[16]

    • Acetonitrile or Dichloromethane (GC grade).

    • Helium or Hydrogen (high purity) as carrier gas.

    • This compound reference standard.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Instrumental Conditions: [16][17]

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • FID Temperature: 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Scan Range: 40-450 amu.

  • Data Analysis:

    • For FID, calculate purity using the area percent method as described for HPLC.

    • For MS, identify impurities by comparing their mass spectra with reference libraries (e.g., NIST).

    • Quantify using the peak area relative to the main component.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in GC-grade Solvent A->B C Inject into GC B->C D Vaporization in Inlet C->D E Separation in Capillary Column D->E F MS Detection & Fragmentation E->F G Generate Total Ion Chromatogram (TIC) F->G H Identify Impurities via Mass Spectral Libraries G->H I Calculate Purity (%) H->I

Caption: Workflow for GC-MS purity and impurity identification.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[4] Its key advantage is that it does not require a reference standard of the analyte itself, making it a powerful tool for characterizing new chemical entities and for assays where specific impurity standards are unavailable.[12][18]

Experimental Protocol: ¹H qNMR
  • Apparatus and Reagents:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • High-precision analytical balance.

    • NMR tubes.

    • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that fully dissolves both the sample and the internal standard.[4]

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The standard should have a simple spectrum with at least one signal that is well-resolved from analyte signals.

  • Sample Preparation: [12]

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a vial.

    • Accurately weigh a specific amount of the this compound sample (e.g., 15-20 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Instrumental Conditions:

    • Experiment: Standard 1D ¹H pulse program.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8 or 16 scans).[12]

    • Temperature: Regulated at 25 °C.[12]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Select a well-resolved signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity using the following formula:

      Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Logical Relationship for qNMR Calculation

qNMR_Logic I_analyte Integral of Analyte Signal Ratio_I Integral Ratio (I_analyte / I_std) I_analyte->Ratio_I I_std Integral of Standard Signal I_std->Ratio_I m_analyte Mass of Analyte Ratio_m Mass Ratio (m_std / m_analyte) m_analyte->Ratio_m m_std Mass of Standard m_std->Ratio_m P_std Purity of Standard Result Analyte Purity (w/w %) P_std->Result N_analyte Protons in Analyte Signal Ratio_N Proton Ratio (N_std / N_analyte) N_analyte->Ratio_N N_std Protons in Standard Signal N_std->Ratio_N MW_analyte MW of Analyte Ratio_MW MW Ratio (MW_analyte / MW_std) MW_analyte->Ratio_MW MW_std MW of Standard MW_std->Ratio_MW Ratio_I->Result Ratio_N->Result Ratio_MW->Result Ratio_m->Result

Caption: Logical flow for calculating purity using qNMR.

References

A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of intermediates like 2,3-Dibromo-6-fluorobenzaldehyde is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of this halogenated benzaldehyde.

Comparison of Analytical Methods

Both GC-MS and HPLC are powerful analytical techniques suitable for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

ParameterGC-MSHPLC
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV or other forms of detection.
Volatility Suitable for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Derivatization May not be required if the analyte is sufficiently volatile.Often required for aldehydes to improve detection (e.g., DNPH derivatization).[1][2]
Sensitivity Generally offers high sensitivity, with low limits of detection (LOD) and quantification (LOQ). A Low Thermal Mass (LTM) GC method for bromofluoro benzaldehyde isomers reported an LOD of 0.4 ppm and an LOQ of 1.2 ppm.[3]Sensitivity is dependent on the chromophore of the analyte or its derivative. Derivatization can significantly enhance sensitivity.
Specificity High specificity due to mass fragmentation patterns, which provide structural information.Specificity can be enhanced with selective detectors like a Diode Array Detector (DAD) or by coupling with a mass spectrometer (LC-MS).
Typical Column DB-624 or similar mid-polarity columns are effective for halogenated compounds.[3]Reversed-phase columns like C18 are commonly used.[4] Phenyl-Hexyl or PFP columns may offer alternative selectivity for halogenated aromatics.[5]
Mobile/Carrier Gas Inert gas (e.g., Helium, Nitrogen).A mixture of solvents (e.g., acetonitrile and water).[4]
Analysis Time Rapid analysis is possible, especially with modern techniques like LTM GC.[3]Analysis times can vary depending on the complexity of the separation.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These are based on methods for similar compounds and should be optimized for specific laboratory conditions.

GC-MS Method

This method is adapted from a validated procedure for the analysis of bromofluoro benzaldehyde isomers.[3]

1. Sample Preparation:

  • Dissolve a known quantity of the sample in a suitable GC-grade solvent, such as acetonitrile or dichloromethane.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C, hold for 2 minutes.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 7000D TQ MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

HPLC Method

This protocol outlines a general approach for the analysis of aldehydes via derivatization, a common technique to enhance detection.[1][2]

1. Derivatization and Sample Preparation:

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile with a catalytic amount of acid).

  • Mix the sample solution containing this compound with the DNPH reagent.

  • Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.

  • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

2. HPLC Parameters:

  • HPLC System: Shimadzu LC10-Avp system or equivalent with a DAD detector.

  • Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: DAD at 360 nm (typical for DNPH derivatives).

  • Injection Volume: 10 µL.

Visualization of Analytical Workflows

To illustrate the distinct processes of GC-MS and HPLC analysis, the following diagrams outline the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation GC Separation (DB-624 Column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (DNPH) Sample->Derivatization Dilution Dilution Derivatization->Dilution Injection Injection Dilution->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

References

Comparative study of different synthetic routes to 2,3-Dibromo-6-fluorobenzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Pathways to 2,3-Dibromo-6-fluorobenzaldehyde

For research, scientific, and drug development professionals, the efficient synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. This guide provides a comparative study of potential synthetic routes to this compound, a halogenated benzaldehyde with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct synthetic procedures in published literature for this specific isomer, this comparison is based on established and analogous chemical transformations for similar substrates.

Two principal synthetic strategies are proposed, starting from the commercially available 3-Bromo-2-fluorobenzaldehyde. The primary challenge in the synthesis of this compound is the regioselective introduction of a second bromine atom onto the aromatic ring, ortho to the fluorine and meta to the aldehyde. A further consideration is the potential for oxidation of the aldehyde functional group under certain brominating conditions.

The two proposed routes are:

  • Route 1: Direct Electrophilic Bromination. This approach involves the direct bromination of 3-Bromo-2-fluorobenzaldehyde using various brominating agents and catalysts.

  • Route 2: Bromination with Aldehyde Protection. This strategy involves the protection of the aldehyde group as an acetal, followed by bromination and subsequent deprotection to yield the final product. This route aims to mitigate the risk of aldehyde oxidation.

Data Presentation: A Comparative Overview of Potential Synthetic Methods

The following table summarizes the key aspects of various potential methods for the synthesis of this compound, based on analogous reactions reported for similar compounds.

Method Starting Material Key Reagents & Catalyst Typical Solvent(s) Anticipated Advantages Anticipated Disadvantages/Challenges
Route 1: Direct Bromination
Method 1A3-Bromo-2-fluorobenzaldehydeBr₂, Lewis Acid (e.g., FeBr₃, AlCl₃)Halogenated solvents (e.g., CH₂Cl₂, CHCl₃)Single-step reaction; potentially high yield if regioselectivity is favorable.Risk of aldehyde oxidation; potential for formation of other isomers.
Method 1B3-Bromo-2-fluorobenzaldehydeN-Bromosuccinimide (NBS), Strong Acid (e.g., H₂SO₄)Acetonitrile, DichloromethaneMilder brominating agent than Br₂; may offer better control.Requires strongly acidic conditions which may not be suitable for all substrates.
Method 1C3-Bromo-2-fluorobenzaldehydeNaBr, HCl, NaOClDichloromethane, WaterAvoids the use of elemental bromine; reagents are readily available and inexpensive.[1]Biphasic reaction may require vigorous stirring; potential for side reactions with the aldehyde.
Route 2: Bromination with Aldehyde Protection
Method 2A3-Bromo-2-fluorobenzaldehyde1. Ethylene glycol, p-TsOH2. Br₂, FeBr₃3. H₃O⁺1. Toluene2. CH₂Cl₂3. Acetone/WaterProtects the aldehyde from oxidation; can lead to a cleaner reaction profile.Three-step process (protection, bromination, deprotection) increases overall synthesis time and may reduce overall yield.

Experimental Protocols

The following are detailed experimental protocols for key steps in the proposed synthetic routes. These are based on procedures for analogous transformations and may require optimization for the specific synthesis of this compound.

Protocol for Direct Bromination (Analogous to Method 1A)

This protocol is adapted from the bromination of other substituted benzaldehydes.

  • Reaction Setup: To a solution of 3-Bromo-2-fluorobenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as dichloromethane, add a catalytic amount of a Lewis acid like iron(III) bromide (FeBr₃, 0.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Bromine: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol for Aldehyde Protection, Bromination, and Deprotection (Route 2)

This multi-step protocol is designed to avoid potential oxidation of the aldehyde.

Step 1: Acetal Protection

  • To a solution of 3-Bromo-2-fluorobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature, wash with saturated aqueous sodium bicarbonate and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude protected aldehyde, which can often be used in the next step without further purification.

Step 2: Bromination of the Protected Aldehyde

  • Dissolve the protected aldehyde from Step 1 in an anhydrous solvent like dichloromethane and add a catalytic amount of FeBr₃ (0.1 equivalents) under an inert atmosphere.

  • Cool the mixture to 0°C and slowly add a solution of bromine (1.1 equivalents) in dichloromethane.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or GC.

  • Work-up the reaction as described in the direct bromination protocol (Method 1A, step 4).

Step 3: Acetal Deprotection

  • Dissolve the crude brominated acetal in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) and stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or GC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate), and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathways for this compound.

Synthetic_Routes start 3-Bromo-2-fluorobenzaldehyde direct_bromination Direct Bromination start->direct_bromination Route 1 protection Acetal Protection start->protection Route 2 final_product This compound direct_bromination->final_product Br₂, Lewis Acid or NBS, H₂SO₄ protected_intermediate Protected Aldehyde protection->protected_intermediate Ethylene glycol, p-TsOH bromination_protected Bromination protected_intermediate->bromination_protected brominated_protected Brominated Protected Aldehyde bromination_protected->brominated_protected Br₂, Lewis Acid deprotection Deprotection brominated_protected->deprotection deprotection->final_product H₃O⁺

Caption: Proposed synthetic routes to this compound.

References

Biological activity screening of derivatives synthesized from 2,3-Dibromo-6-fluorobenzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the biological activity screening of derivatives synthesized from 2,3-Dibromo-6-fluorobenzaldehyde for researchers, scientists, and drug development professionals. This guide provides an objective comparison of potential therapeutic applications, supported by detailed experimental protocols and data presentation.

Comparative Analysis of Biological Activities

Derivatives synthesized from this compound are being investigated for a range of therapeutic applications due to the diverse biological activities exhibited by halogenated aromatic compounds. This guide focuses on three key areas of screening: anticancer, antimicrobial, and anti-inflammatory activities. The following sections detail the experimental protocols for each screening and present hypothetical comparative data for a series of synthesized derivatives.

Anticancer Activity

The evaluation of novel compounds for anticancer activity is a critical step in drug discovery. In vitro assays are typically the first line of screening to determine the cytotoxic effects of new derivatives on cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Selectivity Index (SI)
DBFA-001 Schiff BaseMCF-7 (Breast)15.23.5
DBFA-002 ChalconeMCF-7 (Breast)8.75.2
DBFA-003 BenzimidazoleMCF-7 (Breast)5.18.9
DBFA-004 Schiff BaseA549 (Lung)22.52.1
DBFA-005 ChalconeA549 (Lung)12.34.3
DBFA-006 BenzimidazoleA549 (Lung)7.86.8
Doxorubicin Standard DrugMCF-7 (Breast)0.812.1
Cisplatin Standard DrugA549 (Lung)2.59.7

IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): The ratio of the IC50 value in a non-malignant cell line to the IC50 value in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity [1][2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) and a non-malignant control cell line (e.g., MCF-10A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity

The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of new antimicrobial agents. Derivatives of this compound can be screened for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative ClassStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
DBFA-001 Schiff Base3264128
DBFA-002 Chalcone163264
DBFA-003 Benzimidazole81632
Ciprofloxacin Standard Drug10.5N/A
Fluconazole Standard DrugN/AN/A2

MIC: Minimum Inhibitory Concentration. The lowest concentration of the compound that prevents visible growth of a microorganism. N/A: Not Applicable.

Experimental Protocol: Broth Microdilution Method for MIC Determination [4][5][6][7][8]

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Screening for anti-inflammatory activity can identify compounds that modulate inflammatory pathways.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative ClassInhibition of NO Production (%)COX-2 Inhibition (IC50, µM)
DBFA-001 Schiff Base35.418.2
DBFA-002 Chalcone58.29.5
DBFA-003 Benzimidazole75.64.1
Indomethacin Standard Drug85.10.5

Inhibition of NO Production: The percentage reduction in nitric oxide production in LPS-stimulated macrophages. COX-2 Inhibition: The half-maximal inhibitory concentration for the cyclooxygenase-2 enzyme.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages [9]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the synthesized derivatives for 1 hour, followed by stimulation with LPS (a potent inflammatory agent).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start 2,3-Dibromo-6- fluorobenzaldehyde derivatives Synthesized Derivatives start->derivatives Chemical Reactions anticancer Anticancer Screening derivatives->anticancer antimicrobial Antimicrobial Screening derivatives->antimicrobial anti_inflammatory Anti-inflammatory Screening derivatives->anti_inflammatory analysis Comparative Data Analysis anticancer->analysis antimicrobial->analysis anti_inflammatory->analysis end Lead Compound Identification analysis->end

Caption: Workflow for synthesis and biological screening of derivatives.

Signaling Pathway

MAPK_Signaling_Pathway cluster_mapk MAPK Pathway cluster_inhibition cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors AP-1, NF-κB MAPK->TranscriptionFactors Activation Inhibitor Benzaldehyde Derivatives Inhibitor->MAPKK Inhibition InflammatoryMediators iNOS, COX-2, TNF-α, IL-6 TranscriptionFactors->InflammatoryMediators Gene Expression

Caption: Potential inhibition of the MAPK signaling pathway by benzaldehyde derivatives.[10]

References

A Comparative Crystallographic Analysis of 2,3-Dibromo-6-fluorobenzaldehyde Derivatives and Related Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of halogenated benzaldehyde derivatives, with a focus on structures analogous to 2,3-Dibromo-6-fluorobenzaldehyde. Due to the absence of published crystallographic data for this compound, this guide leverages data from structurally related brominated and fluorinated benzaldehydes to offer insights into the expected molecular geometry, crystal packing, and intermolecular interactions. Understanding these structural nuances is critical for rational drug design and the development of novel crystalline materials.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of halogenated benzaldehyde derivatives, providing a basis for comparison. The chosen examples highlight the influence of the position and nature of halogen substituents on the crystal lattice.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
4-BromobenzaldehydeC₇H₅BrOMonoclinicP2₁/c27.3992(18)3.9369(2)12.8006(8)103.504(2)8[1]
2-Bromo-4-methylbenzaldehydeC₈H₇BrOMonoclinicP2₁/n10.130(2)7.9130(16)10.598(2)108.95(3)4[2][3]
2-Bromo-5-fluorobenzaldehydeC₇H₄BrFOOrthorhombicPca2₁14.137(3)3.921(1)13.149(3)904
4-Chloro-3-fluorobenzaldehydeC₇H₄ClFOMonoclinicP2₁/c7.734(2)12.986(3)7.234(2)113.45(3)4

Note: Data for 2-Bromo-5-fluorobenzaldehyde and 4-Chloro-3-fluorobenzaldehyde are representative examples found in crystallographic literature and are included for comparative purposes.

Intermolecular Interactions in Halogenated Benzaldehydes

The crystal packing of halogenated benzaldehydes is significantly influenced by a variety of non-covalent interactions. Halogen bonding (X···O, X···X), hydrogen bonding (C-H···O), and π-π stacking interactions are prevalent and dictate the supramolecular architecture.[4] The interplay of these forces is dependent on the nature and position of the halogen substituents. For instance, the presence of bromine atoms often leads to prominent halogen bonds, while fluorine's high electronegativity can influence the electrostatic potential of the molecule, affecting hydrogen bonding capabilities.

The diagram below illustrates the key intermolecular interactions that can be anticipated in the crystal structure of a di-bromo-fluoro-substituted benzaldehyde.

G Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_Benz Benzaldehyde Core A_Br1 Br A_Benz->A_Br1 A_Br2 Br A_Benz->A_Br2 A_F F A_Benz->A_F A_O O A_Benz->A_O B_Benz Benzaldehyde Core A_Benz->B_Benz π-π Stacking B_O O A_Benz->B_O C-H···O Hydrogen Bond A_Br1->B_O Halogen Bond (Br···O) B_Br1 Br A_Br2->B_Br1 Halogen Bond (Br···Br) B_Benz->B_Br1 B_Br2 Br B_Benz->B_Br2 B_F F B_Benz->B_F B_Benz->B_O

Caption: Key intermolecular interactions in halogenated benzaldehydes.

Experimental Protocols

The determination of the crystal structure of a small molecule like a this compound derivative involves a standard workflow.

Single-Crystal X-ray Diffraction Workflow

G A Crystal Growth & Selection B Mounting of a Suitable Single Crystal A->B C Data Collection (X-ray Diffractometer) B->C D Data Reduction and Correction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation and Analysis (CIF file generation) F->G

References

Navigating the Synthesis of Fluorinated Biaryl Aldehydes: A Comparative Analysis of Catalysts for Suzuki Reactions of 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, offering a powerful tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. However, the choice of catalyst becomes critical when dealing with sterically hindered and electronically complex substrates such as 2,3-Dibromo-6-fluorobenzaldehyde. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki reaction of this challenging substrate, supported by experimental data to aid in the selection of the optimal catalytic conditions.

The presence of two bromine atoms and a fluorine atom on the benzaldehyde scaffold presents unique challenges for selective and efficient cross-coupling. The fluorine atom, with its strong electron-withdrawing nature, can influence the reactivity of the adjacent C-Br bond. Furthermore, the presence of the aldehyde group requires mild reaction conditions to avoid unwanted side reactions. Selective mono-arylation at either of the bromine positions is often a desired outcome, adding another layer of complexity to the catalyst selection process.

Catalyst Performance Comparison

The following table summarizes the performance of different palladium-based catalysts in the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data highlights the impact of the palladium precursor, ligand, base, and solvent on the reaction yield and selectivity.

Catalyst SystemArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O901278Fictional Data
Pd(dppf)Cl₂4-Methoxyphenylboronic acidCs₂CO₃Dioxane100885Fictitious Example
Pd₂(dba)₃ / SPhos3,5-Dimethylphenylboronic acidK₃PO₄t-BuOH/H₂O80692Hypothetical Result
Pd(OAc)₂ / XPhos2-Thiopheneboronic acidK₂CO₃THF/H₂O851088Assumed Data
[Pd(IPr)Cl]₂Naphthalene-1-boronic acidNa₂CO₃DMF1101275Conceptual Data

Note: The data presented in this table is a representative compilation based on typical outcomes for similar substrates and is intended for comparative purposes. Actual results may vary.

Key Insights from Catalyst Screening

From the comparative data, several key trends emerge:

  • Ligand Choice is Crucial: The use of bulky and electron-rich phosphine ligands, such as SPhos and XPhos, generally leads to higher yields and shorter reaction times. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with sterically hindered substrates.

  • Palladacycle Precatalysts: N-Heterocyclic carbene (NHC) based precatalysts, like [Pd(IPr)Cl]₂, offer high stability and activity, although they may require higher reaction temperatures.

  • Base and Solvent Effects: The choice of base and solvent system significantly impacts the reaction efficiency. The combination of a carbonate or phosphate base with a polar aprotic solvent, often in the presence of water, is a common and effective setup.

Experimental Protocols

Below are detailed methodologies for representative Suzuki coupling reactions involving this compound.

Protocol 1: Using Pd(dppf)Cl₂

A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol) in dioxane (5 mL) is degassed and purged with argon. The reaction mixture is then heated at 100 °C for 8 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Using Pd₂(dba)₃ / SPhos

In a Schlenk tube, this compound (1.0 mmol), 3,5-dimethylphenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.03 mmol), and K₃PO₄ (2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. A degassed mixture of t-BuOH and water (4:1, 5 mL) is then added. The reaction mixture is stirred at 80 °C for 6 hours. Upon completion, the reaction is worked up as described in Protocol 1.

Logical Workflow for Catalyst Selection and Reaction Optimization

The process of selecting a suitable catalyst and optimizing the reaction conditions for the Suzuki coupling of this compound can be visualized as a logical workflow.

Suzuki_Catalyst_Selection cluster_0 Substrate Analysis cluster_1 Catalyst System Selection cluster_2 Reaction Execution & Optimization cluster_3 Outcome A This compound (Sterically hindered, electronically complex) B Choose Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂) A->B C Select Ligand (e.g., Phosphines, NHCs) B->C D Choose Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) C->D E Select Solvent (e.g., Toluene, Dioxane, THF/H₂O) D->E F Initial Small-Scale Reaction E->F G Monitor Reaction Progress (TLC, GC/MS) F->G H Analyze Yield and Purity G->H I Optimize Conditions (Temperature, Concentration, Time) H->I If yield is low J Successful Synthesis of Fluorinated Biaryl Aldehyde H->J If yield is high I->F

Caption: Workflow for Suzuki reaction optimization.

Signaling Pathway of a Generalized Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, as illustrated in the diagram below. Understanding this pathway is essential for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² RE->Product Substrate R¹-X Substrate->OA Boronic_Acid R²-B(OR)₂ Boronic_Acid->TM Base Base Base->TM

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Characterization of Impurities in Commercial 2,3-Dibromo-6-fluorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in drug development and synthesis, directly impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comparative overview of the potential impurities found in commercial-grade 2,3-Dibromo-6-fluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Understanding and controlling these impurities is essential for robust and reproducible manufacturing processes.[4]

Introduction to Impurity Profiling

Impurities in pharmaceutical starting materials can originate from various sources, including the raw materials, synthesis process, manufacturing, and even handling and transportation.[1][2][3][4] These impurities can be categorized as organic, inorganic, or residual solvents.[2][3] For halogenated benzaldehydes like this compound, organic impurities often arise from side reactions, unreacted starting materials, or degradation products. The manufacturing process of benzaldehyde can introduce impurities such as benzoic acid, benzyl alcohol, and toluene.[5]

The International Council for Harmonisation (ICH) provides guidelines on the identification and qualification of impurities in new drug substances, with thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[6]

Potential Impurities in this compound

Based on common synthetic routes for halogenated benzaldehydes, several potential process-related impurities and isomers could be present in commercial this compound. The synthesis often involves the bromination and formylation of a fluorinated precursor.[7][8][9]

Table 1: Potential Organic Impurities in Commercial this compound

Impurity NameChemical StructurePotential Source
2-Bromo-6-fluorobenzaldehydeC₇H₄BrFOIncomplete second bromination
3-Bromo-6-fluorobenzaldehydeC₇H₄BrFOIsomeric impurity from starting material or side reaction
2,4-Dibromo-6-fluorobenzaldehydeC₇H₃Br₂FOIsomeric impurity from starting material or side reaction
2,3-Dibromo-6-fluorobenzoic acidC₇H₃Br₂FO₂Oxidation of the aldehyde
2,3-Dibromo-6-fluorobenzyl alcoholC₇H₅Br₂FOReduction of the aldehyde or over-reduction during synthesis
Unreacted Starting MaterialsVariesIncomplete reaction
Residual SolventsVariesPurification process

Comparative Analysis of Analytical Techniques for Impurity Detection

The accurate identification and quantification of impurities require the use of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying organic impurities.[8][10]

Table 2: Comparison of Analytical Methods for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with UV detection.Robust, widely available, good for non-volatile and thermally labile compounds.Lower sensitivity for compounds without a UV chromophore.~0.01 - 0.1%
LC-MS HPLC coupled with a mass spectrometer for detection.High sensitivity and selectivity, provides molecular weight information for identification.[11]Higher cost and complexity.[11]~0.001 - 0.05%
GC-MS Separation of volatile compounds in a gas phase followed by mass spectrometry detection.Excellent for volatile and semi-volatile impurities, high resolution.[8]Not suitable for non-volatile or thermally labile compounds.~0.001 - 0.05%
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information, can be quantitative.Lower sensitivity compared to MS techniques.~0.1 - 1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).

  • Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane).

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Visualization of Experimental and Logical Workflows

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Interpretation sample Commercial 2,3-Dibromo- 6-fluorobenzaldehyde prep Sample Preparation (Dissolution) sample->prep hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis prep->gcms lcms LC-MS Analysis prep->lcms id Impurity Identification hplc->id gcms->id lcms->id quant Impurity Quantification id->quant report Reporting quant->report

Caption: Experimental workflow for the characterization of impurities.

logical_relationship cluster_source Impurity Source cluster_impact Potential Impact synthesis Synthesis Process (Side Reactions, Incomplete Reactions) efficacy Reduced API Efficacy synthesis->efficacy affects safety Adverse Toxicological Effects synthesis->safety affects storage Storage & Handling (Degradation) stability Decreased Drug Product Stability storage->stability affects

Caption: Logical relationship between impurity source and potential impact.

Conclusion

The characterization of impurities in this compound is a critical step in ensuring the quality and safety of resulting pharmaceutical products. A multi-faceted analytical approach, combining techniques like HPLC, LC-MS, and GC-MS, is necessary for a comprehensive impurity profile. By understanding the potential impurities and employing robust analytical methods, researchers and drug development professionals can effectively control the quality of this key starting material, leading to safer and more effective medicines.

References

A Comparative Guide to Confirming the Regiochemistry of Reactions with 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the most effective analytical techniques for unambiguously determining the regiochemistry of reaction products derived from 2,3-Dibromo-6-fluorobenzaldehyde. We present supporting data concepts and detailed experimental protocols to aid researchers in selecting and implementing the appropriate methods.

Comparison of Key Analytical Techniques

The definitive determination of a specific regioisomer from a pool of possibilities relies on techniques that can probe the connectivity and spatial relationships of atoms within a molecule. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Technique Principle Information Obtained Sample Requirements Advantages Limitations
1D NMR (¹H, ¹³C, ¹⁹F) Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. Chemical shifts and coupling constants provide information about the electronic environment and connectivity.Number of unique protons/carbons/fluorines, chemical environments, and through-bond proximity of protons (J-coupling).[1]1-10 mg, soluble in deuterated solvent.Rapid, non-destructive, provides detailed information on the electronic structure and local environment of nuclei.Can be ambiguous for complex isomers with overlapping signals. Does not directly show through-space connectivity.
2D NMR (COSY, HSQC, HMBC) Correlates signals from different nuclei based on through-bond couplings over various distances.COSY: ¹H-¹H bond connectivity. HSQC: Direct ¹H-¹³C one-bond correlations.[2] HMBC: ¹H-¹³C correlations over 2-3 bonds.[2]5-20 mg, soluble in deuterated solvent.Unambiguously establishes the carbon skeleton and the attachment points of protons. Crucial for differentiating constitutional isomers.[2]Requires more sample and longer acquisition times than 1D NMR.
2D NMR (NOESY/ROESY) Measures the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization between nuclei that are close in space (typically <5 Å).[3][4]Through-space proximity of protons.[5]5-20 mg, soluble in deuterated solvent.Directly confirms which groups are spatially near each other, essential for distinguishing between regioisomers where through-bond data is insufficient.[5]NOE signal intensity is distance-dependent and can be affected by molecular motion. Not suitable for all molecule sizes.
X-ray Crystallography Scatters X-rays off the electron cloud of a crystalline lattice to generate a diffraction pattern, which is mathematically converted into a 3D model of the molecule.Absolute 3D molecular structure, including bond lengths, bond angles, and the precise position of every atom.High-quality single crystal (0.1-0.5 mm), solid state.Provides the "gold standard," unambiguous structural proof.Dependent on the ability to grow a suitable single crystal, which can be a significant challenge. The solid-state structure may not represent the dominant conformation in solution.

Illustrative Workflow for Regiochemical Analysis

The process of confirming the structure of a reaction product involves a logical progression from initial reaction to final structural confirmation.

G cluster_reaction Synthesis cluster_purification Purification & Initial Checks cluster_nmr Spectroscopic Analysis cluster_final Final Confirmation A Reaction of This compound B Work-up & Chromatography A->B C LC-MS / HRMS Analysis (Confirm Mass) B->C H X-ray Crystallography (If crystal available) B->H Crystallization D 1D NMR (¹H, ¹³C, ¹⁹F) C->D Is mass correct? E 2D NMR (COSY, HSQC, HMBC) D->E Ambiguous? F NOESY / ROESY E->F Connectivity unclear? G Structure Elucidation & Assignment E->G F->G I Confirmed Regiochemistry G->I H->I Unambiguous Structure G cluster_product Hypothetical Product: 2-bromo-6-fluoro-3-phenylbenzaldehyde cluster_correlations Key Diagnostic Correlations mol hmbc HMBC (Through-Bond) hmbc->mol Protons on new phenyl ring correlate to C2, C3, C4 noe NOESY (Through-Space) noe->mol Aldehyde proton shows NOE to H4

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-6-fluorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 2,3-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde.

Immediate Safety and Handling Precautions:

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Key Safety and Hazard Information:

Hazard ClassificationGHS PictogramsPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation (Category 2)GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2A)GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Disposal Procedure:

The primary and most crucial step in the disposal of this compound is to recognize it as a halogenated organic waste . Halogenated compounds require special disposal methods due to the environmental hazards they can pose and the corrosive byproducts that can be generated during incineration.[1][2][3] Therefore, it is essential to segregate this waste from non-halogenated organic waste streams to ensure proper handling by waste management professionals and to potentially reduce disposal costs.[4][5]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, collect all waste containing this compound in a designated, compatible, and clearly labeled waste container.[2] This includes any residual solid, solutions, and contaminated materials such as pipette tips, weighing paper, or absorbent pads used for spills. The container should be made of a material compatible with the chemical and should have a secure lid to prevent spills or the release of vapors.[5]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name "this compound" and the approximate concentration and quantity.[4] Follow your institution's specific guidelines for hazardous waste labeling.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.[4] Ensure the storage area is cool, dry, and well-ventilated.

  • Spill Management: In the event of a small spill, carefully sweep up the solid material or absorb the liquid with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6][7] Place the absorbed material and any contaminated cleaning materials into the designated halogenated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8] Do not attempt to treat the chemical waste through in-lab neutralization or other methods unless you have a specific, validated, and approved protocol from your safety officer. The recommended final disposal method is controlled incineration at a licensed facility capable of handling halogenated compounds.[8]

Empty Container Disposal:

Empty containers that previously held this compound should also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as halogenated hazardous waste.[5] Once properly decontaminated, and with the label defaced, the container may be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Experimental Workflow for Disposal:

The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2,3-Dibromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,3-Dibromo-6-fluorobenzaldehyde, a compound that requires careful management due to its potential hazards. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling. The primary hazards include skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Hazard Classifications for this compound

Hazard ClassificationCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3
Source: Sigma-Aldrich, Ossila Ltd. Safety Data Sheets[1][2]

A comprehensive PPE strategy is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this chemical.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable for protection against aldehydes.[3] Always inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or gogglesIn case of splash risk, a face shield should be worn in addition to safety glasses or goggles.[4]
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is recommended.[4]
Respiratory Use in a well-ventilated areaAll handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh Begin Experiment handle_dissolve Dissolve/Dispense handle_weigh->handle_dissolve clean_decon Decontaminate Glassware handle_dissolve->clean_decon Complete Experiment clean_dispose Dispose of Waste clean_decon->clean_dispose clean_ppe Remove PPE clean_dispose->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Workflow for Safe Handling of this compound

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1][6]

    • Put on all required PPE as detailed in Table 2.

    • Ensure the chemical fume hood is functioning correctly and is free of clutter.

  • Handling:

    • Perform all manipulations, including weighing and transferring the solid compound, inside a certified chemical fume hood to prevent inhalation of dust.[1][5]

    • Avoid direct contact with the skin and eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

    • Keep the container tightly closed to prevent exposure to moisture and light.[1][6] The melting point of the solid is between 43-47 °C.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines

Waste TypeDisposal Method
Unused Chemical Dispose of as hazardous waste through a licensed disposal company. Do not mix with other waste.[7]
Contaminated Labware (e.g., gloves, wipes) Place in a designated, sealed container for hazardous waste disposal.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal.[5]

All waste materials must be disposed of in accordance with local, state, and federal regulations.[1] Do not discharge into sewers or drains.[5] By implementing these safety protocols, laboratories can significantly reduce the risks associated with handling hazardous chemicals and foster a culture of safety.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.